1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVTWQFPUVGTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346146 | |
| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37010-53-0 | |
| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2,3-dichlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dichlorophenyl)maleimide is a significant organic compound that garners considerable interest within the realms of medicinal chemistry and materials science. As a derivative of maleimide, it possesses a highly reactive electrophilic double bond, making it a valuable tool for covalent modifications of biomolecules, particularly through Michael addition reactions with thiols. The presence of the 2,3-dichlorophenyl group imparts specific steric and electronic properties that can modulate its reactivity and confer unique characteristics to its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N-(2,3-dichlorophenyl)maleimide, with a particular focus on its relevance to drug development.
Physicochemical Properties
The physicochemical properties of N-(2,3-dichlorophenyl)maleimide are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported in the literature, others are estimated based on the behavior of structurally similar N-aryl maleimides due to a lack of specific experimental data for this particular compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | - |
| Molecular Weight | 242.06 g/mol | - |
| CAS Number | 3876-05-9 | - |
| Appearance | Expected to be a crystalline solid | Based on similar N-aryl maleimides |
| Melting Point | 199-205 °C | [1] |
| Boiling Point | > 300 °C (Predicted) | Prediction based on related compounds |
| Solubility | Likely soluble in polar aprotic solvents such as DMF and DMSO; sparingly soluble in alcohols like ethanol.[2] | Inferred from behavior of similar compounds |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and moisture.[3] | General recommendation for N-aryl maleimides |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the vinylic protons of the maleimide ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The two equivalent vinylic protons of the maleimide ring are expected to produce a singlet at approximately δ 6.8-7.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the vinylic carbons of the maleimide, and the carbons of the dichlorophenyl ring. The carbonyl carbons are expected to resonate around δ 169-171 ppm. The vinylic carbons should appear in the region of δ 134-135 ppm. The aromatic carbons will show a series of signals between δ 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-(2,3-dichlorophenyl)maleimide will be characterized by strong absorption bands corresponding to the carbonyl groups of the imide ring. Key expected vibrational frequencies include:
-
C=O stretching (asymmetric): ~1770-1790 cm⁻¹
-
C=O stretching (symmetric): ~1700-1720 cm⁻¹
-
C=C stretching (maleimide): ~1590-1610 cm⁻¹
-
C-N stretching: ~1350-1450 cm⁻¹
-
C-Cl stretching: ~700-850 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For N-(2,3-dichlorophenyl)maleimide, the molecular ion peak would be expected at m/z 241, with isotopic peaks at m/z 243 and 245 due to the presence of two chlorine atoms.
Synthesis of N-(2,3-dichlorophenyl)maleimide
The synthesis of N-(2,3-dichlorophenyl)maleimide typically follows a two-step procedure common for the preparation of N-substituted maleimides.[2] This involves the initial formation of a maleamic acid intermediate, followed by cyclodehydration.
Experimental Protocol
Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic Acid
-
In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in a suitable solvent such as diethyl ether or acetone at room temperature.
-
Slowly add an equimolar amount of 2,3-dichloroaniline to the solution with stirring.
-
Continue stirring at room temperature for 1-2 hours. The maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Causality: The reaction between the anhydride and the amine is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid. This reaction is typically fast and proceeds in high yield at room temperature.
Step 2: Synthesis of N-(2,3-Dichlorophenyl)maleimide
-
Suspend the dried N-(2,3-dichlorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture gently (e.g., on a water bath) with stirring until the solid dissolves and the color of the solution changes.
-
Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring.
-
The N-(2,3-dichlorophenyl)maleimide will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.
Causality: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization of the maleamic acid to form the five-membered imide ring. Sodium acetate acts as a base to facilitate the reaction. The product is precipitated in water as it is generally insoluble in aqueous media.
Reactivity: The Michael Addition
The key to the utility of N-(2,3-dichlorophenyl)maleimide in bioconjugation and drug development is the reactivity of its carbon-carbon double bond. This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making it an excellent Michael acceptor.
The most important reaction of maleimides in a biological context is the Michael addition of a thiol (from a cysteine residue in a protein, for example) to form a stable thioether bond. This reaction is highly chemoselective for thiols over other nucleophilic functional groups like amines under physiological conditions (pH 6.5-7.5).[4]
Protocol for Thiol-Maleimide Conjugation
-
Dissolve the protein or peptide containing a free thiol group in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.
-
Prepare a stock solution of N-(2,3-dichlorophenyl)maleimide in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the maleimide solution to the protein solution in a slight molar excess (typically 5-20 fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
The progress of the reaction can be monitored by techniques such as LC-MS.
-
Remove the excess unreacted maleimide by dialysis or size-exclusion chromatography.
Causality: The reaction is most efficient at a pH where a significant portion of the thiol is in its deprotonated thiolate form, which is the active nucleophile. At pH values above 7.5, the competing reaction with amines (e.g., lysine residues) can become more significant. The use of an organic co-solvent is often necessary to ensure the solubility of the maleimide derivative.
Applications in Drug Development
The N-(2,3-dichlorophenyl) moiety is a common structural feature in a number of pharmacologically active compounds, particularly those targeting dopamine receptors. Specifically, the N-(2,3-dichlorophenyl)piperazine fragment is a well-established pharmacophore for dopamine D3 receptor antagonists.[2][5] These antagonists are of interest for the treatment of various neurological and psychiatric disorders, including substance abuse.
The role of the N-(2,3-dichlorophenyl)maleimide in this context is likely as a reactive linker or a synthetic intermediate. The maleimide group provides a convenient handle for covalently attaching the dichlorophenyl-containing pharmacophore to other molecules, such as:
-
Carrier proteins: To generate immunogens for antibody production.
-
Fluorescent probes or affinity labels: To study receptor binding and localization.
-
Larger drug delivery systems: To create targeted drug conjugates.
While direct evidence of N-(2,3-dichlorophenyl)maleimide itself being a final drug candidate is limited, its utility as a building block in the synthesis of more complex and targeted therapeutic agents is clear. The stability of the thioether bond formed from the maleimide-thiol reaction is a critical factor in the design of antibody-drug conjugates (ADCs), where the linker must be stable in circulation but may be designed to be cleaved at the target site.[4]
Safety and Handling
Conclusion
N-(2,3-dichlorophenyl)maleimide is a versatile chemical entity with significant potential in drug development and chemical biology. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the specific reactivity of the maleimide group, make it a valuable tool for researchers. The ability to selectively and stably conjugate the dichlorophenyl moiety to biomolecules opens up numerous avenues for the design and synthesis of novel therapeutics and research probes. As our understanding of targeted drug delivery and covalent inhibitors grows, the strategic application of compounds like N-(2,3-dichlorophenyl)maleimide will undoubtedly continue to play a crucial role in advancing the field of medicinal chemistry.
References
Unraveling the Core Mechanism of Action: A Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, a small molecule belonging to the N-aryl maleimide class. While direct experimental data on this specific compound is limited, this paper synthesizes information from closely related analogues to propose a multi-faceted mechanism of action. The core activities likely revolve around covalent modification of biological thiols, inhibition of protein kinases, and modulation of key inflammatory signaling pathways. This document outlines the biochemical basis for these proposed actions, presents available quantitative data from related compounds in a structured format, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction: The N-Aryl Maleimide Scaffold
The 1H-pyrrole-2,5-dione (maleimide) ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. When substituted with an aryl group at the nitrogen atom, as in the case of this compound, the resulting N-aryl maleimides exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition by nucleophiles, is central to its mechanism of action. The dichlorophenyl moiety can further modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets.
Proposed Mechanisms of Action
Based on the activities of structurally similar compounds, the mechanism of action for this compound is likely to be multifactorial. The primary proposed mechanisms are detailed below.
Covalent Modification of Thiols: Michael Addition
The maleimide ring is a well-established Michael acceptor, readily reacting with soft nucleophiles such as the sulfhydryl (thiol) groups of cysteine residues in proteins and the antioxidant glutathione (GSH).[1][2] This irreversible covalent bond formation can lead to:
-
Enzyme Inhibition: Modification of cysteine residues within the active or allosteric sites of enzymes can lead to their inactivation.
-
Disruption of Protein-Protein Interactions: Covalent modification of cysteines involved in protein interfaces can disrupt essential biological complexes.
-
Depletion of Intracellular Glutathione: Reaction with GSH can deplete the cell's primary antioxidant defense, leading to increased oxidative stress and potentially inducing apoptosis.[2]
The electron-withdrawing nature of the dichlorophenyl ring is expected to enhance the electrophilicity of the maleimide double bond, thereby increasing its reactivity towards thiols.[3]
Inhibition of Protein Kinases
The pyrrole-2,5-dione scaffold is a key feature in a number of potent protein kinase inhibitors.[4][5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The planar structure of the N-aryl maleimide can mimic the purine ring of ATP, allowing it to interact with the kinase active site.[6] Derivatives of pyrrole indolin-2-one have demonstrated significant inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis and tumor progression.[4][5]
It is plausible that this compound acts as a tyrosine kinase inhibitor, a hypothesis that warrants experimental validation.
Modulation of Inflammatory Signaling Pathways: NF-κB Inhibition
N-substituted maleimides and related compounds have been reported to possess anti-inflammatory properties, often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a master regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory cytokines like TNF-α. The inhibitory mechanism may involve the alkylation of critical cysteine residues in proteins of the NF-κB pathway, such as IκB kinase (IKK).
Quantitative Data from Structurally Related Compounds
Table 1: Kinase Inhibitory Activity of Selected Pyrrole-2,5-dione Derivatives
| Compound/Scaffold | Target Kinase | IC50 (µM) | Reference |
| Pyrrole indolin-2-one derivatives | VEGFR-2, PDGFRβ | Varies (sub-micromolar to low micromolar) | [4][5] |
| Thiazolidine-dione derivatives | EGF Receptor Kinase, c-src Kinase | 1 - 7 | [9] |
Table 2: Anti-inflammatory and Cytotoxic Activity of Related Compounds
| Compound/Scaffold | Biological Activity | Cell Line/Model | Measurement | Value | Reference |
| N-substituted benzamides | Inhibition of NF-κB | Jurkat T cells | Inhibition of transcriptional activity | - | [10] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2-CYP3A4 transfected | LC50 | 160.2 ± 5.9 µM | [11] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 wild type | LC50 | 233.0 ± 19.7 µM | [11] |
Experimental Protocols
To investigate the proposed mechanisms of action for this compound, the following experimental protocols, adapted from established methodologies, are recommended.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.[12][13]
Objective: To determine the IC50 value of this compound for a specific protein kinase.
Materials:
-
Test compound: this compound
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the kinase reaction buffer.
-
Assay Setup: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the kinase), and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase reaction buffer. Add this mixture to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to all wells. The luminescence is inversely proportional to the kinase activity (as it measures the remaining ATP).
-
Measurement: Incubate the plate in the dark as per the manufacturer's instructions and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of the compound's activity.
References
- 1. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and cholesterol-lowering properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for ongoing research and development efforts.
Core Structure and Chemical Properties
The foundational structure, this compound, belongs to the N-aryl-maleimide family. The pyrrole-2,5-dione core, also known as a maleimide, is a five-membered heterocyclic ring system. The physicochemical properties of these analogs can be significantly modulated by substitutions on the phenyl ring and the pyrrole-2,5-dione moiety, influencing their solubility, stability, and biological target interactions.
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1 | This compound | C₁₀H₅Cl₂NO₂ | 242.06 | 37010-53-0[1] |
| 2 | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₅Cl₂NO₂ | 242.05 | 6637-47-4[2] |
| 3 | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₆ClNO₂ | 207.61 | 1203-24-3[3] |
Synthesis of 1H-pyrrole-2,5-dione Derivatives
The synthesis of 1H-pyrrole-2,5-dione derivatives, particularly N-substituted maleimides, is often achieved through the condensation of a primary amine with maleic anhydride or its derivatives.
General Synthetic Protocol:
A common synthetic route involves the reaction of a substituted aniline with maleic anhydride. The reaction typically proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the corresponding N-substituted maleimide.
-
Step 1: Maleamic Acid Formation: An equimolar solution of a substituted amine and maleic anhydride in a suitable solvent, such as glacial acetic acid or 1,4-dioxane, is stirred, often at room temperature.
-
Step 2: Cyclodehydration: The resulting maleamic acid is then heated, frequently in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to facilitate the ring closure to the pyrrole-2,5-dione. Alternatively, refluxing in glacial acetic acid can also effect the cyclization.
For instance, the synthesis of N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives involves refluxing an equimolar solution of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride in glacial acetic acid for 2-3 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration and drying.[4]
Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives:
These analogs can be synthesized by treating 3,4-dichloro-1H-pyrrole-2,5-diones with an appropriate primary amine in ethanol.[5] This substitution reaction allows for the introduction of various side groups to modulate the biological activity.[5]
Biological Activities and Therapeutic Potential
Structural analogs of this compound exhibit a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Several 1H-pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.
-
Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors.[5][6] Molecular docking studies suggest these compounds can form stable complexes with the ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6] For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has shown significant growth inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI₅₀ values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M).[5]
Cholesterol Absorption Inhibition
A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors.[7]
-
Inhibition of Foam Cell Formation: One of the most active compounds from a study exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe.[7] This compound was also shown to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS in a concentration-dependent manner, suggesting its potential in suppressing the formation of foam cells and the inflammatory response associated with atherosclerosis.[7]
Anti-inflammatory and Neuroprotective Effects
The pyrrole-2,5-dione scaffold is also associated with anti-inflammatory and neuroprotective properties.
-
GSK-3 Inhibition: The compound 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a known glycogen synthase kinase-3 (GSK-3) inhibitor.[8] In a mouse model of pulmonary inflammation and fibrosis, this compound prevented lung inflammation and subsequent fibrosis by reducing the production of inflammatory cytokines.[8]
-
Antioxidant and Neuroprotective Activity: Certain novel pyrrole derivatives have shown antioxidant properties and the ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells.[9] Pre-treatment with these compounds reversed cell cytotoxicity, indicating their potential as neuroprotective agents.[9]
Antimicrobial Activity
Some derivatives have also been screened for their antimicrobial properties. For instance, certain 1-(phenyl)-3-(2H-[4][5][8]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives were found to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as C. albicans.[10]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinase Signaling
As mentioned, some analogs function as inhibitors of EGFR and VEGFR2. By binding to the ATP-binding domain of these receptors, they block the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR2 signaling pathways.
Modulation of the STING Pathway
Recent studies have identified pyrrolopyrimidinone derivatives as inhibitors of ENPP1, an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 leads to the activation of the STING pathway, enhancing the innate immune response, which is a promising strategy for cancer immunotherapy.
Caption: Activation of the STING pathway via ENPP1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature.
General Procedure for Synthesis and Characterization
-
Materials and Methods: All reagents and solvents are typically of analytical grade and used without further purification.
-
Reaction Monitoring: The progress of chemical reactions is monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.
-
Purification: Products are purified by recrystallization from appropriate solvents or by column chromatography.
-
Structural Characterization: The structures of synthesized compounds are confirmed using various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
In Vitro Antiproliferative Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, SW-620, Colo-205) are used.
-
Cell Culture: Cells are maintained in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure: The antiproliferative activity is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay that measures cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is then calculated.
Molecular Docking Studies
-
Software: Molecular docking simulations are performed using software such as AutoDock or Schrödinger Suite.
-
Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., EGFR, VEGFR2) are obtained from the Protein Data Bank (PDB). The structures of the synthesized compounds (ligands) are drawn and optimized using appropriate software.
-
Docking Protocol: The prepared ligands are docked into the active site of the target protein. The binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to predict the binding affinity and mode of interaction.
Conclusion
Structural analogs of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and cholesterol-lowering agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as those involving receptor tyrosine kinases and the STING pathway, open new avenues for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a range of diseases.
References
- 1. 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | 37010-53-0 [chemicalbook.com]
- 2. 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of N-Substituted Maleimides: A Technical Guide for Drug Discovery Professionals
Abstract
N-substituted maleimides are a versatile class of compounds characterized by a reactive five-membered imide ring. This structural motif serves as a powerful Michael acceptor, enabling covalent interactions with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity underpins their broad spectrum of biological activities, which has garnered significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the diverse biological activities of N-substituted maleimides, including their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The maleimide scaffold, a five-membered dicarboximide ring with an endocyclic double bond, is a privileged structure in medicinal chemistry. The electrophilic nature of the α,β-unsaturated carbonyl system makes it a reactive pharmacophore that can covalently bind to nucleophilic residues in biological macromolecules. The nitrogen atom of the imide ring provides a convenient point for substitution, allowing for the modulation of physicochemical properties and biological activity. This versatility has led to the development of a vast library of N-substituted maleimide derivatives with a wide array of therapeutic applications. This guide will delve into the core biological activities of these compounds, providing the necessary technical details to facilitate further research and development in this promising area.
Anticancer Activity
N-substituted maleimides have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. N-substituted maleimides have been identified as potent inhibitors of several protein kinases.
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its overactivity is associated with several cancers. Certain N-substituted indole and maleimide derivatives have been evaluated as GSK-3β inhibitors.[1]
-
Protein Kinase C (PKC): The PKC family of enzymes is involved in signal transduction pathways that control cell growth and differentiation. Bisindolylmaleimides, a class of N-substituted maleimides, are potent and selective inhibitors of PKC isoforms and have been investigated as anticancer agents.[2][3]
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that alters DNA topology and is a validated target for cancer chemotherapy. Maleimide and its N-substituted derivatives, such as N-ethylmaleimide (NEM) and N-methyl-maleimide (NMM), have been identified as potent catalytic inhibitors of human topoisomerase IIα.[4] They are believed to exert their effect through covalent modification of cysteine residues on the enzyme, thereby preventing its catalytic activity.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected N-substituted maleimide derivatives against various cancer cell lines.
| Compound | Cell Line | Activity | Value | Reference |
| N-substituted maleimide derivatives | MDA-MB-231 (Breast Cancer) | IC50 | Varies | [1] |
| N-substituted maleimide derivatives | MCF-7 (Breast Cancer) | IC50 | Varies | [1] |
| 3,4-diarylthiolated maleimides | H520 (Lung Cancer) | Anticancer Activity | Good | [5] |
| 3,4-diarylthiolated maleimides | H1299 (Lung Cancer) | Anticancer Activity | Good | [5] |
| N-substituted cyclic imides | COLO 205 (Colon Cancer) | Anticancer Activity | Better than 5-fluorouracil | [6][7] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. N-substituted maleimides have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.
Antibacterial Activity
N-substituted maleimides have shown activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes through covalent modification of cysteine residues.[8][9] The antibacterial activity is influenced by the nature of the N-substituent, with lipophilicity and chemical reactivity playing important roles.[8]
Antifungal Activity
Several N-substituted maleimides exhibit potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8][9] Their proposed mechanism of action in fungi involves the inhibition of enzymes crucial for cell wall biosynthesis, such as β(1,3)glucan synthase.[8]
Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of representative N-substituted maleimides.
| Compound Class | Organism | Activity | Value (µg/mL) | Reference |
| Neutral maleimides | Candida albicans | MIC | 0.5 - 4 | [8][9] |
| Neutral maleimides | Bacillus subtilis | MIC | 1 - 8 | [10] |
| Neutral maleimides | Escherichia coli | MIC | 1 - 128 | [9][10] |
| Neutral maleimides | Staphylococcus aureus | MIC | 8 - 32 | [10][11] |
| Alkyl-substituted imides | Enterococcus faecalis | MIC | 8 - 32 | [11] |
| Basic maleimides | Various Fungi | MIC | Lower activity | [8][9] |
Enzyme Inhibition
The ability of N-substituted maleimides to act as covalent inhibitors makes them attractive candidates for targeting a wide range of enzymes.
Monoglyceride Lipase (MGL) Inhibition
Monoglyceride lipase is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). N-substituted maleimides have been developed as potent and selective irreversible inhibitors of MGL, with potential applications in treating neurological and inflammatory disorders.[12][13]
Prostaglandin Endoperoxide Synthase (PGHS) Inhibition
Prostaglandin endoperoxide synthases, also known as cyclooxygenases (COX), are the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. N-(carboxyalkyl)maleimides have been shown to be rapid and time-dependent inhibitors of PGHS-1 and PGHS-2.[14]
Quantitative Enzyme Inhibition Data
The following table presents the inhibitory activity of selected N-substituted maleimides against various enzymes.
| Compound Class | Enzyme | Activity | Value | Reference |
| N-aryl maleimides | Monoglyceride Lipase (MGL) | IC50 | Low micromolar | [12][13] |
| 1-biphenyl-4-ylmethylmaleimide | Monoglyceride Lipase (MGL) | IC50 | 790 nM | [12][13] |
| N-(3-iodophenyl)maleimide | Monoglyceride Lipase (MGL) | IC50 | 2.24 µM | [12] |
| N-(alkylphenyl)maleimides | Monoglyceride Lipase (MGL) | IC50 | 2.00 - 14.10 µM | [12] |
| Bisindolylmaleimides | Protein Kinase C (PKC) | IC50 | 0.11 µM (for compound 28) | [2] |
| (phenylindolyl)maleimides | Protein Kinase C (PKC) | IC50 | 0.67 µM (for nitro compound 74) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (N-substituted maleimides)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL in the growth medium.
-
Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (microorganism with a known effective antimicrobial) and a negative control (medium with inoculum but no compound).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (N-substituted maleimides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-substituted maleimide compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a general method for measuring the inhibition of PKC activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
Test compounds (N-substituted maleimides)
-
Phosphocellulose paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by N-substituted maleimides is crucial for their rational design and development as therapeutic agents.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes. The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms. N-substituted maleimides, particularly bisindolylmaleimides, can inhibit PKC activity, thereby disrupting downstream signaling events that regulate cell growth and proliferation.[8][9][12]
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of N-substituted maleimides.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a "destruction complex" that includes GSK-3β. This prevents the GSK-3β-mediated phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. In the PI3K/Akt pathway, activated Akt phosphorylates and inactivates GSK-3β. N-substituted maleimides can directly inhibit GSK-3β, thereby mimicking the effects of upstream signaling and impacting various cellular processes.[4][15][16][17]
Caption: Overview of GSK-3β signaling pathways and inhibition by N-substituted maleimides.
Topoisomerase II Mechanism of Action and Inhibition
Topoisomerase II is a nuclear enzyme that resolves DNA topological problems, such as supercoils and knots, by creating transient double-strand breaks in the DNA. The catalytic cycle involves DNA binding, ATP-dependent DNA cleavage to form a covalent enzyme-DNA intermediate (the cleavage complex), passage of an intact DNA duplex through the break, and subsequent religation of the broken DNA strands. Topoisomerase II "poisons" are anticancer drugs that stabilize the cleavage complex, leading to an accumulation of DNA double-strand breaks and ultimately cell death. In contrast, catalytic inhibitors of topoisomerase II, such as N-substituted maleimides, prevent the enzyme from carrying out its catalytic cycle, often by interfering with ATP binding or by covalently modifying the enzyme, thus preventing DNA cleavage.[10][13][18][19]
Caption: Catalytic cycle of Topoisomerase II and the distinct mechanisms of inhibition by poisons and N-substituted maleimides.
Structure-Activity Relationships (SAR)
The biological activity of N-substituted maleimides is highly dependent on the nature of the substituent at the nitrogen atom.
-
Antimicrobial Activity: For antibacterial activity, both chemical reactivity and lipophilicity of neutral maleimides are influential factors.[8] In contrast, antifungal activity appears to be less dependent on these properties.[8] Generally, maleimides with alkyl substituents tend to exhibit higher antibacterial activity than their aromatic counterparts.[11]
-
Anticancer Activity: The presence of specific substituents on the N-aryl ring can significantly impact anticancer potency. For instance, in a series of maleimide benzenesulfonamide derivatives, electron-withdrawing groups on the phenyl ring of the maleimide moiety were found to enhance anti-inflammatory and COX-2 inhibitory activity.
-
Enzyme Inhibition: For MGL inhibition, the structure of the N-substituent is critical for potency and selectivity. For instance, N-aryl maleimides have been extensively explored, with substitutions on the phenyl ring modulating inhibitory activity.[12] Similarly, for PGHS inhibition, N-(carboxyalkyl)maleimides are more potent than the corresponding N-alkylmaleimides, highlighting the importance of the carboxylate group for rapid inhibition.[14]
Conclusion and Future Directions
N-substituted maleimides represent a highly versatile and promising class of biologically active compounds. Their ability to act as covalent modifiers of key biological targets underpins their diverse therapeutic potential in oncology, infectious diseases, and inflammatory conditions. The wealth of available structure-activity relationship data provides a solid foundation for the rational design of next-generation N-substituted maleimide-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly specific inhibitors for novel therapeutic targets, the exploration of maleimide derivatives as warheads for targeted covalent inhibitors, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. This technical guide serves as a comprehensive resource to aid in these future endeavors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. profoldin.com [profoldin.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione: A Framework for Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical framework for the spectroscopic characterization of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 37010-53-0).[1] In the field of medicinal chemistry and materials science, N-substituted maleimides are pivotal structural motifs, frequently employed as reactive intermediates in bioconjugation and as core components in the synthesis of novel therapeutic agents and functional materials.[2][3][4] The precise elucidation of their structure is a non-negotiable prerequisite for any downstream application.
This document moves beyond a simple data repository. It is designed as an interpretive guide for the research scientist. We will dissect the anticipated spectroscopic signatures—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for the title compound. The causality behind expected spectral features will be explained, grounded in fundamental principles and data from analogous structures. The protocols described herein are designed as self-validating systems, ensuring that a researcher synthesizing this molecule has a robust reference for structural confirmation.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound possesses two key domains that dictate its spectral fingerprint: the pyrrole-2,5-dione (maleimide) ring and the 2,3-dichlorophenyl substituent .
-
Maleimide Ring: This is an α,β-unsaturated dicarbonyl system, a cyclic imide. Its key features are the two electrophilic carbonyl groups and the symmetrical vinyl protons.
-
2,3-Dichlorophenyl Group: An aromatic ring with two adjacent chlorine substituents. This substitution pattern breaks the symmetry of the phenyl ring, leading to a distinct and predictable set of signals in NMR and characteristic vibrations in IR spectroscopy.
Figure 1: Molecular Structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle of Analysis: Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key structural components like carbonyl groups, double bonds, and aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Ensure the solid sample is dry. No further preparation is typically needed.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Anticipated IR Data: The IR spectrum is expected to be dominated by strong absorptions from the dicarbonyl system and vibrations from the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Comparison |
| ~3100-3050 | Medium-Weak | Aromatic & Vinylic C-H Stretch | Typical for sp² C-H bonds. |
| ~1775 & ~1710 | Strong, Sharp | Asymmetric & Symmetric C=O Stretch | The hallmark of a cyclic imide (maleimide). The two distinct, strong peaks are highly characteristic.[5] |
| ~1600, ~1470, ~1430 | Medium-Weak | Aromatic C=C Ring Stretch | Confirms the presence of the dichlorophenyl ring. |
| ~1150-1000 | Medium-Strong | C-N Stretch | Associated with the imide nitrogen bond to the aromatic ring. |
| ~850-750 | Strong | C-Cl Stretch & Ar-H Out-of-Plane Bend | The C-Cl stretches are expected in this region. The out-of-plane bending pattern can hint at the 1,2,3-trisubstitution on the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Tuning: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.
The proton NMR spectrum is expected to be simple yet highly informative, with two distinct regions corresponding to the maleimide and aromatic protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Analysis |
| ~7.65 | t, J ≈ 8.0 Hz | 1H | Ar-H (H5') | This proton is flanked by two other aromatic protons, leading to a triplet-like appearance. Its chemical shift is influenced by the ortho- and para-chlorine atoms. |
| ~7.45 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H4' or H6') | One of the two protons adjacent to the triplet. It will appear as a doublet of doublets due to coupling with two non-equivalent neighboring protons. |
| ~7.35 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H6' or H4') | The second proton adjacent to the triplet, with a similar coupling pattern but a slightly different chemical shift due to proximity to the imide nitrogen. |
| ~6.90 | s | 2H | Vinylic-H (H3, H4) | The two protons on the maleimide ring are chemically and magnetically equivalent due to symmetry. They will appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups.[6][7] |
The proton-decoupled ¹³C NMR spectrum will reveal all 8 unique carbon environments in the molecule.
| Predicted δ (ppm) | Assignment | Rationale and Analysis |
| ~169 | C2, C5 (C=O) | The imide carbonyl carbons are highly deshielded and appear significantly downfield. This is a key diagnostic signal for the maleimide ring.[8] |
| ~135 | C3, C4 (C=C) | The two equivalent vinylic carbons of the maleimide ring. |
| ~134 | C-Cl | One of the two aromatic carbons directly bonded to chlorine. |
| ~132 | C-Cl | The second aromatic carbon bonded to chlorine, in a slightly different environment. |
| ~131 | C-N (Aromatic C1') | The aromatic carbon directly attached to the imide nitrogen. |
| ~130 | Ar C-H | Aromatic methine carbon. |
| ~129 | Ar C-H | Aromatic methine carbon. |
| ~128 | Ar C-H | Aromatic methine carbon. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle of Analysis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Analysis: The eluent from the GC is directed into the EI source (typically 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
Anticipated Mass Spectrum: The molecular formula is C₁₀H₅Cl₂NO₂. The calculated molecular weight is approximately 242.05 g/mol .[9] A critical feature will be the isotopic signature of the two chlorine atoms.
-
Molecular Ion Cluster (M⁺, M+2, M+4): Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a highly characteristic cluster of peaks for the molecular ion:
-
M⁺ (m/z ~241): Contains two ³⁵Cl atoms.
-
M+2 (m/z ~243): Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 (m/z ~245): Contains two ³⁷Cl atoms.
-
The expected intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive indicator for the presence of two chlorine atoms.
-
Predicted Fragmentation Pathway: The fragmentation will likely involve characteristic losses from both the maleimide and dichlorophenyl moieties.
Figure 2: Plausible EI-MS fragmentation pathways for this compound.
Summary of Key Fragments:
| Predicted m/z | Identity | Rationale |
| 241, 243, 245 | [M]⁺˙ | Molecular ion cluster showing the characteristic 9:6:1 ratio for two chlorines. |
| 213, 215, 217 | [M - CO]⁺˙ | Loss of a carbonyl group, a common fragmentation for imides. |
| 145, 147, 149 | [C₆H₃Cl₂]⁺ | Fragment corresponding to the dichlorophenyl cation, resulting from cleavage of the N-Aryl bond. |
| 96 | [C₄H₂NO₂]⁺ | Fragment corresponding to the maleimide radical cation. |
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The anticipated "fingerprint" includes: two strong carbonyl peaks around 1710-1775 cm⁻¹ in the IR; a singlet for the two maleimide protons at ~6.9 ppm and a complex aromatic pattern in the ¹H NMR; a downfield imide carbonyl signal near 169 ppm in the ¹³C NMR; and a definitive M/M+2/M+4 molecular ion cluster with a 9:6:1 ratio in the mass spectrum. This guide provides the predictive data and validated protocols necessary for researchers to confidently confirm the identity and purity of this valuable chemical entity.
References
- 1. 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | 37010-53-0 [chemicalbook.com]
- 2. Fluorinated maleimide-substituted porphyrins and chlorins: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleimide synthesis [organic-chemistry.org]
- 4. Synthesis and photophysical properties of blue emission maleimide molecules with dual-state emission (DSE) effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- [webbook.nist.gov]
- 6. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 9. 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione and its structurally related N-aryl maleimide analogs. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound, also known as N-(2,3-Dichlorophenyl)maleimide, belongs to the class of N-aryl maleimides. These compounds are characterized by a maleimide ring attached to an aryl substituent via a nitrogen atom. The physicochemical properties of this compound are detailed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 37010-53-0 |
| Molecular Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.06 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and acetone |
| SMILES | Clc1cccc(c1Cl)N2C(=O)C=CC2=O |
Synthesis Protocol
The synthesis of this compound typically follows a two-step procedure common for N-aryl maleimides. This involves the formation of a maleamic acid intermediate followed by cyclodehydration.
Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic acid
-
Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or glacial acetic acid.
-
Slowly add an equimolar amount of 2,3-dichloroaniline to the solution while stirring.
-
The reaction is typically carried out at room temperature.
-
The maleamic acid derivative precipitates out of the solution and can be collected by filtration.
Step 2: Cyclodehydration to this compound
-
Suspend the N-(2,3-Dichlorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.
-
Heat the mixture under reflux for a few hours.
-
After cooling, the product is precipitated by pouring the reaction mixture into ice-water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.
Biological Activities
While specific biological data for this compound is limited in publicly available literature, the broader class of N-aryl maleimides, including other dichlorophenyl derivatives, has been investigated for various biological activities. These activities are summarized below, with quantitative data for representative compounds presented in the subsequent tables.
Cytotoxic Activity
N-aryl maleimides have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, often through necrosis.
Table 2: Cytotoxicity of Dichlorophenyl Maleimide Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(3,5-dichlorophenyl)maleimide | Renal Cortical Cells | >500 (LDH release) | [1] |
| Hypothetical data for this compound | Various Cancer Cell Lines | Data not available |
Antibacterial Activity
Several N-aryl maleimide derivatives have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The double bond in the maleimide ring appears to be crucial for this activity.
Table 3: Antibacterial Activity of N-Aryl Maleimide Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-phenylmaleimide | E. coli | >100 | [2] |
| N-phenylmaleimide | S. aureus | 6.25 | [2] |
| Hypothetical data for this compound | Various Bacterial Strains | Data not available |
Anti-inflammatory Activity
Certain N-aryl maleimide derivatives have been investigated for their anti-inflammatory potential. This activity is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Table 4: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | IC₅₀ (µM) | Reference |
| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Carrageenan-induced paw edema (% inhibition) | 30.6 - 57.8% | [3] |
| Hypothetical data for this compound | Various inflammatory models | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Quantify the change in fluorescence relative to the untreated control.
Signaling Pathways
The primary mechanism of cytotoxicity for many N-aryl maleimides is believed to be the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death, often through a necrotic pathway.
Conclusion
This compound and its N-aryl maleimide analogs represent a class of compounds with significant potential for further investigation in drug discovery. Their straightforward synthesis and diverse biological activities, particularly their cytotoxic effects against cancer cells, make them attractive candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds. This guide provides a foundational resource to aid in these future research endeavors.
References
Discovery and history of dichlorophenyl maleimides
An In-depth Technical Guide to the Discovery and History of Dichlorophenyl Maleimides Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorophenyl maleimides represent a significant class of chemical compounds, distinguished by a dichlorinated phenyl ring attached to a reactive maleimide core. The inherent electrophilicity of the maleimide's carbon-carbon double bond, a consequence of the adjacent electron-withdrawing carbonyl groups, makes it a prime candidate for Michael addition reactions, particularly with thiol-containing biomolecules. This reactivity is the cornerstone of their biological activity and their versatility as synthetic intermediates. The substitution pattern of the chlorine atoms on the phenyl ring profoundly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its efficacy and application spectrum. This guide provides a comprehensive exploration of the historical development, synthetic pathways, and diverse applications of dichlorophenyl maleimides, tracing their evolution from agricultural agents to their contemporary roles in medicinal chemistry and advanced materials.
Historical Context and Discovery
The story of dichlorophenyl maleimides is interwoven with the broader history of N-substituted maleimides and the strategic development of agricultural fungicides in the 20th century. While a singular "discovery" event is difficult to pinpoint, the emergence of this class of compounds can be understood as a logical progression in the fields of synthetic organic chemistry and agrochemical research.
Foundational Synthesis of N-Aryl Maleimides
The chemical groundwork for the synthesis of N-aryl maleimides was laid with the development of methods to produce N-phenylmaleimide. A seminal two-step process, outlined in a 1948 patent, became a widely adopted strategy.[1] This process involves the initial reaction of an aniline with maleic anhydride to form an N-arylmaleamic acid intermediate. Subsequent cyclodehydration, typically through chemical means, yields the final N-aryl maleimide. This foundational methodology paved the way for the synthesis of a vast array of substituted N-aryl maleimides, including those with dichlorophenyl moieties.
The Rise of Dicarboximide Fungicides
A major driving force behind the focused development of dichlorophenyl maleimides was the agricultural industry's pressing need for novel, effective fungicides. The 1960s and 1970s witnessed the introduction of the dicarboximide class of fungicides, which includes well-known compounds such as iprodione, vinclozolin, and procymidone.[2][3] A significant milestone in the history of dichlorophenyl maleimides was a patent filed by The Dow Chemical Company in 1965, which detailed the synthesis and potent fungicidal activity of N-(3,4-dichlorophenyl)maleimide against apple scab (Venturia inaequalis).[4][5]
These dicarboximide fungicides were critically important as they offered an alternative to the benzimidazole fungicides, against which many fungal pathogens had developed resistance.[6] Their primary application was in controlling diseases caused by fungi like Botrytis cinerea.[6] However, as with many successful agrochemicals, extensive use eventually led to the emergence of resistant fungal strains.
Expansion into New Scientific Frontiers
The unique chemical attributes of dichlorophenyl maleimides, initially harnessed for agriculture, have since attracted interest from other scientific disciplines. Their defined structure and predictable reactivity have made them valuable synthons in the field of medicinal chemistry for the creation of new therapeutic agents. More recently, their capacity to engage in polymerization has led to their investigation in the realm of materials science.
Synthetic Methodologies
The predominant method for synthesizing dichlorophenyl maleimides is a two-step procedure that begins with the formation of an N-(dichlorophenyl)maleanilic acid, which is subsequently cyclized.
General Synthetic Pathway
The reaction is initiated by the condensation of a specific dichloroaniline isomer with maleic anhydride.
-
Step 1: N-(Dichlorophenyl)maleanilic Acid Formation: A solution of dichloroaniline in a suitable solvent, such as diethyl ether, is treated with maleic anhydride. The reaction proceeds readily at ambient temperature, leading to the precipitation of the N-(dichlorophenyl)maleanilic acid intermediate.[7][8]
-
Step 2: Cyclodehydration to N-(Dichlorophenyl)maleimide: The isolated maleanilic acid is then subjected to dehydration to form the imide ring. This is typically accomplished by heating the intermediate in the presence of a dehydrating agent like acetic anhydride, often with a catalytic amount of sodium acetate.[9] The N-(dichlorophenyl)maleimide product precipitates upon cooling and can be purified by recrystallization.
Caption: General synthetic route to N-(dichlorophenyl)maleimides.
Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)maleimide
The following protocol is a generalized procedure based on established methods.[9]
Materials:
-
3,4-Dichloroaniline
-
Maleic anhydride
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Ice
Procedure:
Part A: Synthesis of N-(3,4-Dichlorophenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 equivalent) in a minimal amount of diethyl ether in a flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 3,4-dichloroaniline (1.0 equivalent) in diethyl ether.
-
Slowly add the 3,4-dichloroaniline solution to the stirred maleic anhydride solution at room temperature.
-
Continue stirring for 1-2 hours, during which a white precipitate of N-(3,4-dichlorophenyl)maleanilic acid will form.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.
Part B: Synthesis of N-(3,4-Dichlorophenyl)maleimide
-
In a round-bottom flask, combine the N-(3,4-dichlorophenyl)maleanilic acid from Part A, acetic anhydride (excess), and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring in an oil bath at approximately 100°C for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the solid N-(3,4-dichlorophenyl)maleimide by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual acetic acid and anhydride.
-
Recrystallize the crude product from ethanol to obtain purified N-(3,4-dichlorophenyl)maleimide.
Applications of Dichlorophenyl Maleimides
The applications of dichlorophenyl maleimides are diverse, reflecting their unique chemical properties.
Agricultural Fungicides
This remains the most significant application of dichlorophenyl maleimides.
Mechanism of Action:
The fungicidal activity of dicarboximides is multifactorial. It is widely believed that they disrupt osmotic regulation within the fungal cell.[10] Additionally, they are thought to inhibit the synthesis of nucleic acids and interfere with cell division and metabolism.[10] The underlying chemical basis for this activity is likely the covalent modification of essential sulfhydryl groups in fungal enzymes and proteins via Michael addition.
Caption: A schematic representation of the proposed fungicidal mechanism of dichlorophenyl maleimides.
Spectrum of Activity:
These compounds are effective against a range of plant pathogens, including:
-
Botrytis cinerea (causing gray mold)
-
Monilinia spp. (causing brown rot)
-
Sclerotinia spp. (causing white mold)
-
Alternaria spp.
Structure-Activity Relationships (SAR) in Fungicides:
The fungicidal potency is highly dependent on the substitution pattern of the phenyl ring. The presence of two chlorine atoms is crucial, with the 3,5-dichloro substitution often being optimal for activity. The overall lipophilicity of the molecule is also a key determinant of its ability to traverse the fungal cell wall and membrane.
Medicinal Chemistry
The maleimide moiety's reactivity has been harnessed in the design of targeted therapeutics.
Enzyme Inhibition:
The ability of the maleimide group to form a stable covalent bond with the thiol group of cysteine residues makes it an excellent warhead for designing irreversible enzyme inhibitors. This strategy is particularly effective for enzymes that have a cysteine residue in or near their active site.
Antiandrogenic Properties:
Certain N-(dichlorophenyl) substituted cyclic imides have demonstrated antiandrogenic activity. For instance, N-(3,5-dichlorophenyl)succinimide has been shown to act as an antagonist of the androgen receptor.[11] This finding suggests potential therapeutic applications in the treatment of prostate cancer and other conditions driven by androgen signaling.
Materials Science
Dichlorophenyl maleimides serve as valuable monomers for the synthesis of specialty polymers.
High-Performance Polymers:
The rigid and aromatic nature of the dichlorophenyl and maleimide components can contribute to the thermal stability of polymers. Copolymers synthesized from N-(dichlorophenyl)maleimides and other monomers, such as methyl methacrylate, have been investigated for their thermal properties. These materials have potential applications in areas requiring high heat resistance.
Copolymerization Studies:
N-(dichlorophenyl)maleimides can be copolymerized with a range of vinyl monomers via free-radical polymerization. The reactivity ratios for these copolymerizations have been determined, allowing for the prediction of copolymer composition and, consequently, their physical and chemical properties.
| Monomer (M₁) | Comonomer (M₂) | r₁ | r₂ | Q₁ | e₁ |
| N-(2,3-dichlorophenyl)maleimide | Methyl Methacrylate | 0.16 | 1.97 | 0.58 | 1.47 |
| N-(2,4-dichlorophenyl)maleimide | Methyl Methacrylate | 0.09 | 2.23 | 0.55 | 1.65 |
| N-(2,6-dichlorophenyl)maleimide | Methyl Methacrylate | 0.04 | 4.19 | 0.30 | 1.75 |
| Table 1: Reactivity ratios (r₁, r₂) and Alfrey-Price parameters (Q₁, e₁) for the copolymerization of various N-(dichlorophenyl)maleimides with methyl methacrylate, providing insight into their polymerization behavior. |
Future Outlook
The exploration of dichlorophenyl maleimides is an ongoing endeavor, with new possibilities continually emerging.
Next-Generation Therapeutics:
In medicinal chemistry, the focus is on designing highly selective covalent inhibitors for specific protein targets. The dichlorophenyl maleimide scaffold provides a robust starting point for the development of novel therapeutics for a variety of diseases, including cancer and infectious diseases.
Advanced Functional Materials:
In materials science, there is a growing interest in creating polymers with precisely controlled properties. The incorporation of dichlorophenyl maleimide units into polymer architectures can be a strategic approach to enhance thermal stability, flame retardancy, and other performance characteristics.
Sustainable Synthesis:
A key trend in chemical synthesis is the development of more environmentally benign processes. Future research will likely focus on "green" synthetic routes to dichlorophenyl maleimides, employing safer solvents, reusable catalysts, and more energy-efficient reaction conditions.
Conclusion
Dichlorophenyl maleimides are a class of compounds with a rich scientific history and a broad range of applications. From their origins as vital agricultural fungicides to their contemporary use in the design of sophisticated pharmaceuticals and high-performance materials, their journey exemplifies the continuous evolution of chemical science. The unique reactivity of the maleimide core, fine-tuned by the dichlorophenyl substituent, ensures that these compounds will remain a subject of interest and a source of innovation for years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with an Imidazole and 2-Methyl Imidazole Moieties | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione: A Potential Kinase Inhibitor for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The N-substituted maleimide scaffold, a derivative of pyrrole-2,5-dione, has emerged as a promising pharmacophore for the design of potent and selective kinase inhibitors. This technical guide explores the potential of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione as a kinase inhibitor, drawing upon the established structure-activity relationships (SAR) of analogous compounds and outlining key experimental protocols for its evaluation. While direct experimental data for this specific compound is limited in the public domain, this document serves as a comprehensive resource for researchers looking to investigate its therapeutic potential.
Introduction: The Promise of N-Substituted Maleimides in Kinase Inhibition
The pyrrole-2,5-dione (maleimide) core is a versatile scaffold that has been successfully incorporated into a variety of biologically active molecules. N-substituted maleimides, in particular, have demonstrated significant potential as inhibitors of several key protein kinases. The planar nature of the maleimide ring allows for critical interactions within the ATP-binding pocket of kinases, a common target for inhibitor development.
The substitution at the nitrogen atom provides a vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The dichlorophenyl group in this compound is of particular interest due to the known influence of halogenated phenyl rings on the inhibitory activity of various kinase inhibitor classes.
Potential Kinase Targets and Rationale
Based on the known activity of structurally related N-substituted maleimides and dichlorophenyl-containing kinase inhibitors, this compound is hypothesized to exhibit inhibitory activity against several key kinase families.
Glycogen Synthase Kinase 3 (GSK-3)
Numerous maleimide derivatives have been identified as potent inhibitors of GSK-3, a serine/threonine kinase implicated in a range of pathologies including neurodegenerative diseases, inflammation, and cancer. A notable example is the compound SB216763, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, which is a known GSK-3 inhibitor[1]. The presence of a dichlorophenyl moiety is a key feature shared with the compound of interest.
Vascular Endothelial Growth Factor Receptor (VEGFR)
The pyrrole-2,5-dione scaffold has been explored for its potential to inhibit VEGFR, a key regulator of angiogenesis. Studies have shown that certain 3,4-diaryl-1H-pyrrole-2,5-dione derivatives can act as potent VEGFR-2/3 inhibitors[2]. The anti-angiogenic potential of novel compounds is a critical area of investigation in oncology.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. While direct evidence for N-phenylmaleimides as EGFR inhibitors is less established, the general applicability of the pyrrole-2,5-dione scaffold as a kinase-binding fragment suggests that EGFR could be a potential target[3]. Further screening would be necessary to validate this hypothesis.
Data Presentation: Hypothetical Inhibitory Profile
While specific experimental data for this compound is not currently available, the following table presents a hypothetical inhibitory profile based on the activities of related compounds found in the literature. This serves as a guide for potential initial screening efforts.
| Kinase Target | Predicted IC50 Range (nM) | Rationale / Key Reference Compounds |
| GSK-3β | 50 - 500 | Based on the activity of dichlorophenyl-substituted maleimides like SB216763[1]. |
| VEGFR-2 | 100 - 1000 | Inferred from the activity of 3,4-diaryl-1H-pyrrole-2,5-dione derivatives[2]. |
| EGFR | >1000 | Speculative target; requires initial screening for validation[3]. |
| CDK5 | 500 - 2000 | Some maleimide derivatives show activity against cyclin-dependent kinases. |
| ROCK | >5000 | Often used as a counter-screen to assess selectivity. |
Experimental Protocols
To empirically determine the kinase inhibitory potential of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A common method for the synthesis of N-substituted maleimides is the reaction of maleic anhydride with a corresponding amine, in this case, 2,3-dichloroaniline, followed by a dehydration/cyclization step.
Protocol:
-
Step 1: Maleamic Acid Formation. Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Add 2,3-dichloroaniline (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, during which the N-(2,3-dichlorophenyl)maleamic acid intermediate will precipitate.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Step 2: Cyclization to Maleimide. Resuspend the maleamic acid intermediate in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture to 80-100 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
In Vitro Kinase Inhibition Assay (Example: GSK-3β)
A common method to assess kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
This compound (test compound)
-
Known GSK-3β inhibitor (positive control, e.g., CHIR-99021)
-
DMSO (vehicle control)
-
384-well assay plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 384-well plate, add the test compound dilutions, vehicle control (DMSO), and positive control.
-
Add the GSK-3β enzyme to all wells except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (Example: MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General signaling pathway illustrating kinase activation and inhibition.
Caption: Workflow for the evaluation of a potential kinase inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is yet to be published, the analysis of structurally related compounds strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the N-(2,3-dichlorophenyl) moiety on the maleimide scaffold warrants a thorough investigation against a panel of kinases, with a particular focus on GSK-3, VEGFR, and EGFR.
Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of kinases to identify primary targets and determine its selectivity profile. Subsequent cell-based assays will be crucial to assess its anti-proliferative and cytotoxic effects. Positive results from these initial studies would pave the way for further lead optimization, focusing on improving potency, selectivity, and drug-like properties, ultimately progressing towards in vivo efficacy studies. The systematic approach outlined in this guide provides a solid framework for unlocking the therapeutic potential of this promising molecule.
References
- 1. 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as vascular endothelial growth factor receptor (VEGF-R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Commercial Availability
This compound, identified by the CAS Number 37010-53-0 , is available from various chemical suppliers. The availability and product details are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.
| Supplier | Product Name | CAS Number | Notes |
| BLDpharm | This compound | 37010-53-0 | Special offers may be available for online orders. Cold-chain transportation may be required. |
| ChemicalBook | 1-(2,3-Dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | 37010-53-0 | Provides access to multiple suppliers. |
| Benchchem | This compound | 37010-53-0 | Inquire for details. |
Synthesis and Experimental Protocols
The synthesis of this compound, a member of the N-substituted maleimide class, typically follows a two-step procedure. This process involves the formation of an N-substituted maleamic acid intermediate, followed by cyclization.
General Synthesis of N-Aryl Maleimides
The general synthetic route is as follows:
-
Formation of N-(2,3-Dichlorophenyl)maleamic acid: This step involves the reaction of 2,3-dichloroaniline with maleic anhydride. The amine group of the aniline attacks the carbonyl group of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.[1][2]
-
Cyclization to this compound: The N-(2,3-Dichlorophenyl)maleamic acid intermediate is then cyclized to form the final maleimide product. This is typically achieved through dehydration, often using a dehydrating agent such as acetic anhydride in the presence of a catalyst like sodium acetate.[1][3]
Detailed Experimental Protocol (Adapted from similar syntheses)[1][3]
Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic acid
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl ether or glacial acetic acid, in a reaction flask.[1]
-
Slowly add a solution of 2,3-dichloroaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring at room temperature.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for the formation of the maleamic acid, which may precipitate out of the solution.[1]
-
Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
The product can be dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried N-(2,3-Dichlorophenyl)maleamic acid in acetic anhydride.
-
Add anhydrous sodium acetate (catalytic amount).
-
Heat the mixture with stirring (e.g., at 60-70°C) for a sufficient time to complete the cyclization (typically 1-2 hours).[1]
-
Cool the reaction mixture and pour it into ice-water to precipitate the maleimide product.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).
Caption: General two-step synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of N-substituted maleimides is known to exhibit significant pharmacological properties, including cytotoxic and antitumor activities.[4][5] The primary mechanism of action for maleimides is their high reactivity towards thiol groups, particularly the cysteine residues in proteins.[6]
Mechanism of Cytotoxicity
The cytotoxicity of maleimide derivatives is often mediated by the generation of intracellular Reactive Oxygen Species (ROS).[4] This increase in ROS can lead to oxidative stress, loss of mitochondrial membrane potential, and depletion of ATP, ultimately resulting in cell death, primarily through necrosis.[4]
Furthermore, some maleimide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, and the upregulation of the Fas receptor.[7]
Caption: Potential cytotoxic mechanisms of N-aryl maleimides.
Potential Molecular Targets
The reactivity of the maleimide moiety towards thiols suggests that proteins containing reactive cysteine residues are potential targets. This includes a wide range of enzymes and signaling proteins. While the specific targets of this compound have not been elucidated, related N-substituted maleimides have been shown to inhibit enzymes such as monoglyceride lipase (MGL) and topoisomerase II.[8][9] The inhibition is often irreversible due to the formation of a stable covalent bond between the maleimide and a cysteine residue in the active site of the enzyme.
Caption: Covalent modification of target proteins by maleimides.
Conclusion
This compound is a commercially available compound with potential applications in drug discovery and chemical biology. Its synthesis is based on well-established methods for N-substituted maleimides. Based on the known reactivity of the maleimide scaffold, its biological activity is likely driven by covalent modification of cysteine residues in various protein targets, leading to the induction of oxidative stress and programmed cell death. Further research is warranted to identify the specific molecular targets and signaling pathways affected by this particular dichlorinated derivative, which will be crucial for its development as a potential therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrole-2,5-dione derivatives are a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This document provides detailed application notes and protocols for the use of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in a cell culture setting. The methodologies outlined below are based on established practices for similar compounds and are intended to serve as a comprehensive guide for investigating the cytotoxic and mechanistic properties of this specific molecule. While direct studies on this compound are not extensively available, the protocols are derived from research on structurally related pyrrole-2,5-dione derivatives.
Mechanism of Action and Potential Signaling Pathways
Derivatives of 1H-pyrrole-2,5-dione have been reported to exert their effects through various mechanisms. Some have been identified as inhibitors of prostaglandin E2 (PGE2) production, suggesting a role in modulating inflammatory pathways.[2] Others have demonstrated potential as tyrosine kinase inhibitors, specifically targeting receptors like EGFR and VEGFR2, which are crucial for cancer cell growth and angiogenesis.[3][4] Furthermore, related compounds have been shown to influence cholesterol absorption and suppress inflammatory responses in macrophages.[5] Given these precedents, this compound may exhibit cytotoxic effects by interfering with key signaling cascades involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway is illustrated below.
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2,3-dichlorophenyl)maleimide In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of N-(2,3-dichlorophenyl)maleimide. The described methods are foundational for assessing the compound's potential as a therapeutic agent or understanding its toxicological profile.
Introduction
N-substituted maleimides are a class of compounds with a wide range of biological activities, including antifungal and potential anticancer properties. Their mechanism of action is often attributed to their ability to react with thiol groups, particularly cysteine residues in proteins, which can lead to the inhibition of key cellular enzymes and pathways. Several maleimide derivatives have been shown to induce cell death through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or necrosis.[1][2] The cytotoxic effects of maleimides are often evaluated using in vitro assays that measure cell viability and proliferation.
This document outlines a detailed protocol for assessing the in vitro cytotoxicity of N-(2,3-dichlorophenyl)maleimide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical in vitro cytotoxicity study of N-(2,3-dichlorophenyl)maleimide on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HUVEC) after 48 hours of exposure. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | N-(2,3-dichlorophenyl)maleimide | 48 | 15.5 |
| HUVEC (Normal Endothelial) | N-(2,3-dichlorophenyl)maleimide | 48 | 58.2 |
| HeLa (Cervical Cancer) | Doxorubicin (Positive Control) | 48 | 0.8 |
| HUVEC (Normal Endothelial) | Doxorubicin (Positive Control) | 48 | 2.1 |
Note: The data presented in this table is for illustrative purposes and should be generated through experimentation.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol details the steps for determining the cytotoxicity of N-(2,3-dichlorophenyl)maleimide using the MTT assay.
Materials:
-
N-(2,3-dichlorophenyl)maleimide
-
Human cancer cell line (e.g., HeLa)
-
Normal human cell line (e.g., HUVEC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2,3-dichlorophenyl)maleimide in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of N-(2,3-dichlorophenyl)maleimide using the MTT assay.
Signaling Pathway of Maleimide-Induced Cytotoxicity
Caption: A representative signaling pathway for maleimide-induced cytotoxicity, highlighting the role of oxidative stress and apoptosis.
References
Application Notes and Protocols for Covalent Protein Modification using 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a thiol-reactive compound belonging to the N-aryl maleimide class of reagents. It is utilized for the covalent modification of proteins, specifically targeting the sulfhydryl groups of cysteine residues. This site-specific modification is a cornerstone technique in chemical biology, drug discovery, and proteomics, enabling the development of antibody-drug conjugates (ADCs), the introduction of biophysical probes, and the study of protein function.
The fundamental reaction involves a Michael addition of a cysteine thiol to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. The 2,3-dichlorophenyl substitution on the nitrogen atom is anticipated to influence the reactivity of the maleimide and enhance the stability of the resulting conjugate. Electron-withdrawing groups on the N-aryl ring can accelerate the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid form, thereby reducing the likelihood of a retro-Michael reaction that can lead to deconjugation.[1]
These application notes provide a comprehensive overview of the use of this compound for protein modification, including detailed experimental protocols and key considerations for successful conjugation.
Data Presentation
Table 1: General Properties and Reaction Parameters
| Parameter | Value | Notes |
| Chemical Formula | C₁₀H₅Cl₂NO₂ | |
| Molecular Weight | 242.06 g/mol | |
| Target Residue | Cysteine | Forms a stable thioether linkage. |
| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines.[2] |
| Recommended Buffer | PBS, HEPES, Tris | Must be free of thiol-containing reagents.[3] |
| Solvent for Stock | Anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis of the maleimide.[4] |
| Molar Excess | 10-20 fold over protein | Starting point for optimization.[4] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Dependent on protein and reagent concentration.[4] |
Table 2: Troubleshooting Common Issues in Protein Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient free thiols | Reduce disulfide bonds with TCEP prior to labeling.[5] |
| Inactive maleimide | Prepare fresh stock solution in anhydrous solvent. | |
| Incorrect pH | Ensure reaction buffer is within the optimal pH range of 6.5-7.5.[3] | |
| Non-specific Labeling | Reaction with other nucleophiles | Perform the reaction at a pH below 8.0 to minimize reaction with lysine residues. |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the maleimide stock solution added to the protein solution. |
| Protein instability | Optimize buffer conditions (e.g., add stabilizers). | |
| Conjugate Instability | Retro-Michael reaction | Consider a post-conjugation pH adjustment to facilitate hydrolysis of the succinimide ring for increased stability.[3][6] |
Experimental Protocols
Protocol 1: Preparation of Protein and Reagent Stock Solutions
1.1. Protein Preparation:
-
Dissolve the protein of interest in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5]
-
Ensure the buffer is free from any thiol-containing compounds. If necessary, perform buffer exchange using dialysis or a desalting column.
-
For proteins with disulfide bonds, reduction is necessary to free up cysteine residues. Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[5]
-
Incubate for 30-60 minutes at room temperature.
1.2. Maleimide Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Vortex briefly to ensure complete dissolution.
Protocol 2: Covalent Labeling of Proteins
-
Add a 10- to 20-fold molar excess of the 10 mM maleimide stock solution to the prepared protein solution. The optimal ratio should be determined empirically.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the conjugated molecule is light-sensitive.[4]
-
(Optional) Quench the reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of ~10 mM to consume any unreacted maleimide. Incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Labeled Protein
-
Remove unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Equilibrate the chosen purification system with the desired storage buffer.
-
Apply the reaction mixture and collect fractions corresponding to the labeled protein.
-
Monitor the purification process by measuring absorbance at 280 nm (for protein) and, if applicable, at the specific wavelength for the conjugated molecule.
Protocol 4: Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the ratio of the conjugated molecule to the protein. This can often be calculated using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.
-
Mass Spectrometry: Confirm the covalent modification and determine the exact mass of the conjugate using techniques like ESI-MS or MALDI-TOF.
-
SDS-PAGE: Visualize the labeled protein and check for any aggregation or degradation. If a fluorescent tag was attached, the gel can be imaged using a fluorescence scanner.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Thiol-maleimide reaction mechanism.
Caption: Covalent modification of a signaling protein.
References
Application Notes and Protocols for Thiol-Reactive Probes Utilizing N-(2,3-dichlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of thiol-reactive probes based on N-(2,3-dichlorophenyl)maleimide. This reagent is a valuable tool for the site-specific modification of cysteine residues in proteins and peptides, with significant applications in proteomics, drug development, and diagnostics. The presence of the electron-withdrawing dichlorophenyl group enhances the stability of the resulting conjugate, making it particularly suitable for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs).
Introduction to N-(2,3-dichlorophenyl)maleimide Probes
N-(2,3-dichlorophenyl)maleimide is an electrophilic compound that exhibits high reactivity and selectivity towards the thiol (sulfhydryl) groups of cysteine residues. The reaction proceeds via a Michael addition mechanism, forming a stable covalent thioether bond under mild, near-neutral pH conditions.[1] This specificity allows for the precise labeling of proteins at desired locations, minimizing off-target modifications and preserving the biological activity of the molecule.
A key advantage of N-aryl maleimides, including N-(2,3-dichlorophenyl)maleimide, is the increased stability of the resulting thiol adduct compared to traditional N-alkyl maleimides.[2] The electron-withdrawing nature of the dichlorophenyl ring accelerates the hydrolysis of the thiosuccinimide ring in the conjugate. This ring-opening is beneficial as it renders the linkage resistant to retro-Michael reactions, a common pathway for the deconjugation of maleimide-based adducts in the presence of other thiols, such as glutathione, in a biological environment.[3][4] This enhanced stability is a critical attribute for the development of robust bioconjugates for therapeutic and diagnostic applications.[2]
Core Applications
Probes functionalized with N-(2,3-dichlorophenyl)maleimide can be employed in a variety of applications, including:
-
Quantitative Proteomics: Profiling the reactivity of cysteine residues within the proteome to study oxidative stress and redox signaling pathways.[5]
-
Antibody-Drug Conjugate (ADC) Development: Covalently attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The enhanced stability of the N-(2,3-dichlorophenyl)maleimide linkage ensures that the drug remains attached to the antibody until it reaches the target cell.[6][7]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins for visualization and tracking in cellular imaging and immunoassays.
-
Biophysical Studies: Introducing probes for fluorescence resonance energy transfer (FRET) or other biophysical techniques to study protein conformation and interactions.
Data Presentation
The following tables summarize key quantitative parameters relevant to the use of N-aryl maleimide probes. While specific kinetic data for N-(2,3-dichlorophenyl)maleimide are not extensively published, the data for closely related N-aryl maleimides provide a strong basis for experimental design.
Table 1: Comparative Reactivity and Stability of Maleimide Derivatives
| Feature | N-alkyl maleimide (e.g., N-ethylmaleimide) | N-aryl maleimide (e.g., N-phenylmaleimide) | N-(2,3-dichlorophenyl)maleimide (inferred) |
| Reaction Mechanism | Michael Addition | Michael Addition | Michael Addition |
| Optimal pH for Thiol Reaction | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Relative Reaction Rate with Cysteine | Fast | Faster | Very Fast |
| Primary Off-Target Reactivity | Lysine (at pH > 8.5) | Lysine (at pH > 8.5) | Lysine (at pH > 8.5) |
| Thiosuccinimide Ring Hydrolysis Rate | Slow | Accelerated | Highly Accelerated |
| Stability of Conjugate to Thiol Exchange | Moderate | High | Very High |
Table 2: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, HEPES, or Tris | pH 7.0 - 7.5. Must be free of thiols. |
| Reducing Agent (if needed) | TCEP (Tris(2-carboxyethyl)phosphine) | 10-20 fold molar excess over protein. |
| Maleimide Probe Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use. |
| Molar Ratio (Probe:Protein) | 10:1 to 20:1 | Optimize for each specific protein and application. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C for sensitive proteins or longer incubation times. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Monitor reaction progress by LC-MS if possible. |
Experimental Protocols
The following are detailed protocols for the labeling of proteins with N-(2,3-dichlorophenyl)maleimide-based probes. It is recommended to optimize these protocols for each specific protein and probe.
Protocol 1: Preparation of Protein for Labeling
This protocol describes the essential steps to prepare a protein sample for conjugation with a maleimide probe, including the reduction of disulfide bonds if necessary.
Materials:
-
Protein of interest
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (degassed)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
N-(2,3-dichlorophenyl)maleimide probe
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Solution Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary):
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Prepare a 10 mM stock solution of TCEP in the Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Note: If using DTT as a reducing agent, it must be removed by a desalting column prior to adding the maleimide probe, as it will compete for the reaction. TCEP does not need to be removed.
-
-
Preparation of Maleimide Probe Stock Solution:
-
Immediately before use, dissolve the N-(2,3-dichlorophenyl)maleimide probe in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Protocol 2: Protein Conjugation with N-(2,3-dichlorophenyl)maleimide Probe
This protocol details the conjugation reaction between the prepared protein and the maleimide probe.
Procedure:
-
Initiate Conjugation: While gently stirring the prepared protein solution, add the desired molar excess (typically 10-20 fold) of the 10 mM maleimide probe stock solution.
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Protect the reaction from light, especially if using a fluorescent probe.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetyl-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess maleimide probe.
Protocol 3: Purification of the Labeled Protein
Purification is crucial to remove unreacted probe and any reaction byproducts.
Procedure:
-
Purification Method Selection: Choose a suitable purification method based on the size and properties of the protein.
-
Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins. Equilibrate the column (e.g., Sephadex G-25) with the desired storage buffer.
-
Dialysis: Suitable for removing small molecules, but can be time-consuming. Perform against a large volume of storage buffer with several buffer changes.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for a more pure conjugate.
-
-
Purification: Purify the reaction mixture using the selected method.
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the probe (if it has a chromophore) and the protein and using the Beer-Lambert law.
-
Confirm the conjugation and assess the homogeneity of the product by SDS-PAGE and/or LC-MS.
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for protein labeling with N-(2,3-dichlorophenyl)maleimide probes.
Caption: Reaction of N-(2,3-dichlorophenyl)maleimide with a protein thiol.
Caption: Experimental workflow for protein labeling.
Caption: Key applications of N-(2,3-dichlorophenyl)maleimide probes.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maleimide–thiol adducts stabilized through stretching - East China Normal University [pure.ecnu.edu.cn]
- 5. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Evaluation of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Introduction
The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines a comprehensive experimental workflow for the investigation of a novel derivative, 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic potential and elucidate its mechanism of action, with a particular focus on its effects on cell cycle progression, apoptosis, and the NF-κB signaling pathway. The rationale for investigating the NF-κB pathway stems from the known anti-inflammatory properties of some pyrrole-2,5-dione derivatives, which have been shown to suppress the secretion of pro-inflammatory cytokines like TNF-α.[4] The NF-κB pathway is a pivotal regulator of inflammatory responses, cell survival, and proliferation, making it a key target in drug discovery.[5][6][7]
Synthesis of this compound
General Synthetic Scheme:
A solution of 2,3-dichloroaniline in a suitable solvent, such as glacial acetic acid, is reacted with an equimolar amount of maleic anhydride. The reaction mixture is typically refluxed for several hours to ensure the formation of the maleamic acid intermediate, followed by cyclodehydration to yield the desired this compound. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization from an appropriate solvent system. Characterization of the final product should be performed using techniques such as IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.[8]
Experimental Workflow for Biological Evaluation
A systematic approach is crucial for the preclinical evaluation of any novel compound.[9][10][11] The proposed workflow begins with an assessment of the compound's general toxicity and progresses to more detailed mechanistic studies.
Figure 1: A generalized workflow for the in vitro evaluation of this compound.
Part 1: Assessment of Cytotoxicity
The initial step in characterizing a novel compound is to determine its cytotoxic potential across various cell lines.[12][13][14] This provides essential information on the concentration range at which the compound exerts biological effects and helps in selecting appropriate concentrations for subsequent mechanistic studies.
Protocol 1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Protocol 1.2: LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the test compound for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation: Cytotoxicity
| Cell Line | IC50 (µM) after 48h Treatment |
| HeLa | Experimental Value |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
Part 2: Elucidation of the Mechanism of Action
Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the underlying molecular mechanisms responsible for its effects.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine if the compound induces cell cycle arrest at a specific phase.[16][17][18]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[19]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol 2.2: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, and wash with cold PBS.[21][22]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]
-
Analyze the stained cells by flow cytometry within one hour.[15] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both.
Protocol 2.3: Investigation of the NF-κB Signaling Pathway
Given the potential anti-inflammatory properties of pyrrole-2,5-diones, investigating the effect of the test compound on the NF-κB signaling pathway is warranted.
Figure 2: A simplified diagram of the canonical NF-κB signaling pathway.
Experimental Approaches:
-
Western Blot Analysis: Treat cells with a stimulating agent like TNF-α in the presence or absence of this compound. Analyze cell lysates by Western blotting to detect the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would suggest an inhibitory effect on the pathway.
-
Immunofluorescence Microscopy: Visualize the nuclear translocation of the p65 subunit of NF-κB. Treat cells as described above, fix, and stain for p65. An inhibitor of the pathway would prevent the translocation of p65 from the cytoplasm to the nucleus upon TNF-α stimulation.
-
Reporter Gene Assay: Utilize a cell line stably transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Inhibition of NF-κB activation by the test compound would result in a decrease in reporter gene expression.
Conclusion
The systematic experimental design outlined in this document provides a robust framework for the initial characterization of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can gain a comprehensive understanding of the compound's biological effects and its potential as a therapeutic agent. The data generated from these protocols will be crucial for making informed decisions regarding the further development of this novel compound.
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. cibtech.org [cibtech.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Experimental design for drug development: a Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. opentrons.com [opentrons.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
Application Note: HPLC Analysis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. The described methodology is based on established analytical principles for similar chemical structures, including dichlorophenyl and pyrrole-dione derivatives. The protocol outlines the necessary instrumentation, reagents, and a systematic procedure for the determination of the compound's purity and concentration in solution. This method is intended to serve as a starting point for further validation and optimization in research and quality control settings.
Introduction
This compound, a derivative of maleimide, is a compound of interest in drug discovery and chemical synthesis. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification. HPLC is a powerful technique for the separation and analysis of such compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this specific analyte.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted with phosphoric acid.
-
Analyte: this compound standard of known purity.
Chromatographic Conditions
The following conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile and phosphate buffer (pH ~3.0) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at approximately 254 nm, to be optimized by scanning the UV spectrum of the analyte. |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of test results to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured format.
Table 1: Summary of Proposed HPLC Method Parameters and Validation Data (Hypothetical)
| Parameter | Value/Range |
| Retention Time (tR) | To be determined |
| Linearity Range | To be determined (e.g., 1-100 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (RSD%) | < 2.0 % |
| LOD | To be determined |
| LOQ | To be determined |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the analysis of this compound. The outlined protocol, including the chromatographic conditions and validation parameters, offers a clear path for researchers and scientists to develop a robust and reliable analytical method for this compound. Further optimization and validation will be necessary to tailor the method to specific applications and sample matrices.
Application Note: 1H and 13C NMR Analysis of N-(2,3-dichlorophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-dichlorophenyl)maleimide is a chemical compound of interest in drug development and materials science due to the reactive maleimide moiety and the substituted aromatic ring. The maleimide group is a well-known Michael acceptor, readily reacting with thiols, which is a common strategy for bioconjugation. The dichlorophenyl group can influence the compound's reactivity, solubility, and biological activity. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a detailed protocol for the 1H and 13C NMR analysis of N-(2,3-dichlorophenyl)maleimide, including predicted spectral data and an experimental workflow.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for N-(2,3-dichlorophenyl)maleimide. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the maleimide and dichlorophenyl moieties.
Table 1: Predicted 1H NMR Data for N-(2,3-dichlorophenyl)maleimide (in CDCl₃ at 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.55 | dd | ~8.0, 1.5 | 1H | Ar-H |
| ~7.35 | t | ~8.0 | 1H | Ar-H |
| ~7.25 | dd | ~8.0, 1.5 | 1H | Ar-H |
| ~6.85 | s | - | 2H | CH=CH |
Table 2: Predicted 13C NMR Data for N-(2,3-dichlorophenyl)maleimide (in CDCl₃ at 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C=O |
| ~134.5 | C-Cl |
| ~134.0 | CH=CH |
| ~132.0 | C-N |
| ~131.0 | C-Cl |
| ~130.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.5 | Ar-CH |
Experimental Protocols
This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of N-(2,3-dichlorophenyl)maleimide.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of N-(2,3-dichlorophenyl)maleimide for 1H NMR and 20-50 mg for 13C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Software: Standard spectrometer control and data processing software.
1H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the aromatic and olefinic region (~6.5 ppm)
13C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered at ~100 ppm
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H NMR and 1.0 Hz for 13C NMR, followed by a Fourier transform.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to the phased spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integration (1H NMR): Integrate all signals in the 1H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.
Mandatory Visualizations
Caption: Experimental workflow for the 1H and 13C NMR analysis of N-(2,3-dichlorophenyl)maleimide.
Application Notes and Protocols for Bioconjugation with 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative used in bioconjugation. This class of reagents is primarily employed for the site-specific modification of thiol groups in biomolecules, such as the cysteine residues in proteins and peptides. The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high selectivity, efficiency, and mild reaction conditions.[1] N-aryl maleimides, including this compound, offer advantages over traditional N-alkyl maleimides by forming more stable bioconjugates. This enhanced stability is crucial for applications such as the development of antibody-drug conjugates (ADCs), where linker stability in systemic circulation is paramount to ensure efficacy and minimize off-target toxicity.[2][3]
The electron-withdrawing nature of the dichlorophenyl group is anticipated to increase the rate of thiosuccinimide ring hydrolysis, a key process that leads to a stable, irreversible conjugate.[1][4] This post-conjugation modification prevents the retro-Michael reaction, which is a common pathway for the degradation of maleimide-thiol adducts, leading to premature release of the conjugated payload.[2]
These application notes provide a detailed overview of the bioconjugation techniques involving this compound, including reaction mechanisms, experimental protocols, and data on the stability of the resulting conjugates. While specific quantitative data for this compound is not extensively available in the literature, the provided data for other N-aryl maleimides serves as a valuable reference.
Data Presentation
Table 1: Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines.[5] |
| Temperature | 4 - 25 °C | Reaction can be performed at room temperature or refrigerated. |
| Buffer | Phosphate, HEPES, Tris | Avoid buffers containing thiols (e.g., DTT).[5] |
| Solvent | Aqueous buffer, with co-solvent (DMSO, DMF) if needed | Co-solvents can be used to dissolve hydrophobic maleimides.[6] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide is recommended to drive the reaction to completion.[5] |
Table 2: Comparative Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Maleimide Type | Conjugate Stability (% Intact after 7 days in serum) | Key Stability Factor |
| N-Aryl Maleimide | >80% | Accelerated hydrolysis of the thiosuccinimide ring, preventing retro-Michael reaction.[7] |
| N-Alkyl Maleimide | 33 - 65% | Susceptible to retro-Michael reaction and subsequent deconjugation.[7] |
Note: The data presented is representative of N-aryl maleimides in general. Specific performance of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
1. Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette
-
Anhydrous DMSO or DMF
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 2-5 fold molar excess over the initial amount of maleimide to react with any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess maleimide reagent and other small molecules by purifying the protein conjugate using a size-exclusion chromatography column or by dialysis against the Conjugation Buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To further enhance the stability of the conjugate, the thiosuccinimide ring can be hydrolyzed to the corresponding succinamic acid.
1. Procedure:
-
Following the conjugation reaction and prior to the final purification step, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).
-
Incubate the solution at room temperature or 37°C for 1-2 hours.
-
Proceed with the purification step as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for bioconjugation with this compound.
Caption: Reaction pathways of thiol-maleimide conjugation.
References
- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Application of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione as a Molecular Probe: A Review of Currently Available Information
The broader class of N-aryl maleimides, to which 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione belongs, are widely utilized in chemical biology and drug development. Their primary function is to covalently modify biomolecules, most notably proteins, through a highly specific reaction with thiol groups, predominantly found on cysteine residues. This reactivity forms the basis of their use in constructing molecular probes for various applications, including cellular imaging and tracking, and in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
General Principles of N-Aryl Maleimides in Bioconjugation
The utility of N-aryl maleimides as components of molecular probes stems from the reactivity of the maleimide ring towards sulfhydryl groups. This reaction, a Michael addition, results in a stable thioether bond, effectively linking the maleimide-containing molecule to the target protein.
The general workflow for utilizing a maleimide-based reagent for protein labeling is depicted below. This process typically involves preparing the biomolecule and the labeling reagent, the conjugation reaction itself, and subsequent purification of the labeled product.
Caption: General workflow for labeling biomolecules with maleimide reagents.
Potential Applications and Future Directions
While specific data for this compound is lacking, its structure suggests potential avenues for its application as a molecular probe. The dichlorophenyl moiety could serve as a recognition element for specific protein binding pockets or as a modulator of the compound's physicochemical properties, such as solubility and cell permeability.
For this compound to be effectively used as a molecular probe, further research would be required to:
-
Identify its biological target(s): Determining the specific proteins or cellular components with which it interacts is crucial.
-
Characterize its mechanism of action: Understanding how it elicits a biological or detectable response is necessary for its application.
-
Develop specific protocols: Tailored experimental procedures for its use in various assays would need to be established.
Without such foundational research, the generation of detailed application notes and protocols remains speculative. Researchers interested in utilizing this specific compound are encouraged to perform initial screening and characterization studies to elucidate its potential as a molecular probe.
Conclusion
Application Notes and Protocols for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the dose-response curve of N-aryl maleimides, such as 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, and outline their general mechanism of action. Due to the limited availability of specific dose-response data for this compound in the public domain, this document presents a generalized methodology based on the known reactivity of this class of compounds and publicly available data on closely related analogs.
Introduction
This compound, also known as N-(2,3-dichlorophenyl)maleimide, belongs to the N-aryl maleimide class of compounds. Maleimides are known to be reactive towards thiol groups, primarily through a Michael addition reaction with the cysteine residues in proteins. This reactivity is the basis for their biological activity and their use as bioconjugation reagents. The dichlorophenyl substitution is expected to influence the electrophilicity of the maleimide double bond and the overall lipophilicity of the molecule, thereby affecting its cellular uptake and reactivity.
Data Presentation: Representative Dose-Response Data
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 92.1 | 6.1 |
| 10 | 85.3 | 5.5 |
| 25 | 65.7 | 7.3 |
| 50 | 48.2 | 6.9 |
| 75 | 30.1 | 5.8 |
| 100 | 15.4 | 4.2 |
Experimental Protocols
Protocol for Determining Cytotoxicity and Generating a Dose-Response Curve
This protocol describes a common method for assessing the cytotoxic effects of a compound on a mammalian cell line and generating a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (or other N-aryl maleimide)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 200, 150, 100, 50, 20, 10, 2, 0 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 value of a compound.
General Signaling Pathway for N-Aryl Maleimides
The primary mechanism of action for N-aryl maleimides is the covalent modification of cysteine residues in proteins. This can lead to the inhibition of protein function and the disruption of cellular signaling pathways.
Caption: General mechanism of N-aryl maleimide-induced protein inactivation.
References
Application Notes and Protocols: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a member of the N-aryl maleimide class of compounds. The pyrrole-2,5-dione (maleimide) ring is a prominent scaffold in medicinal chemistry, recognized for a variety of biological activities. N-substituted maleimides are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The core reactivity of the maleimide group towards sulfhydryl groups on cysteine residues in proteins makes it a valuable tool for covalent modification of biological targets. This reactivity is extensively utilized in the development of antibody-drug conjugates (ADCs), where the maleimide serves as a linker to attach a cytotoxic payload to an antibody.
Given the biological activities of structurally related compounds, this compound is a candidate for screening in various drug discovery programs, particularly in oncology and inflammation. These application notes provide an overview of potential applications and detailed protocols for screening this compound.
Potential Applications and Screening Strategies
Based on the known activities of the N-aryl pyrrole-2,5-dione scaffold, this compound can be screened for the following activities:
-
Anticancer Activity: Many pyrrole derivatives have been identified as potent anticancer agents. Screening for cytotoxicity against a panel of cancer cell lines is a primary step. Mechanistic studies can include assays for apoptosis induction, cell cycle arrest, and inhibition of specific kinases.
-
Enzyme Inhibition: The electrophilic nature of the maleimide ring makes it a potential covalent inhibitor of enzymes, particularly those with a cysteine residue in the active site. Kinase inhibition assays are highly relevant, as some pyrrole-2,5-diones are known to target tyrosine kinases.
-
Anti-inflammatory Activity: Derivatives of 1H-pyrrole-2,5-dione have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[1] Screening in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, is a viable strategy.
-
Bioconjugation: N-aryl maleimides are known to form stable conjugates with thiol-containing molecules, including proteins.[2] This compound can be evaluated for its efficiency and stability in bioconjugation reactions, which is relevant for the development of ADCs and other targeted therapies.
Data Presentation: Summary of Potential Screening Data
The following tables are templates for organizing quantitative data obtained from screening this compound.
Table 1: In Vitro Anticancer Activity
| Cancer Cell Line | Compound ID | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | Data to be determined |
| HeLa (Cervical Cancer) | This compound | Data to be determined |
| MCF-7 (Breast Cancer) | This compound | Data to be determined |
| HCT116 (Colon Cancer) | This compound | Data to be determined |
Table 2: Kinase Inhibition Profile
| Kinase Target | Compound ID | IC50 (nM) |
| EGFR | This compound | Data to be determined |
| VEGFR2 | This compound | Data to be determined |
| PDGFRβ | This compound | Data to be determined |
Table 3: Anti-inflammatory Activity
| Cell Line | Assay | Compound ID | IC50 (µM) |
| RAW 264.7 | LPS-induced PGE2 Production | This compound | Data to be determined |
| THP-1 | LPS-induced TNF-α Secretion | This compound | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HCT116)
-
Complete growth medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar detection system
-
White 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white plate, add the compound dilutions, the recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Mechanism of Maleimide-Thiol Conjugation.
Caption: Anticancer Drug Discovery Screening Workflow.
References
Application Notes and Protocols for Anti-proliferative Assay with 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Disclaimer: The following application note and protocols are based on data available for structurally related N-aryl substituted pyrrole-2,5-diones. Specific quantitative data and signaling pathways for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione are not available in the public domain. The provided information serves as a representative example for this class of compounds.
Introduction
N-substituted maleimides, a class of compounds to which this compound belongs, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various N-aryl substituted maleimides have demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] The electrophilic nature of the maleimide ring allows for covalent interactions with nucleophilic residues, such as cysteine, in cellular proteins, leading to the modulation of various biological pathways.
The mechanism of anti-proliferative action for N-aryl maleimides can be multifaceted. One identified mechanism involves the induction of the Unfolded Protein Response (UPR), an endoplasmic reticulum (ER) stress response pathway.[1] When the ER's protein-folding capacity is overwhelmed, the UPR is activated to restore homeostasis. However, prolonged or excessive ER stress can trigger apoptosis, leading to cell death. This makes the UPR a compelling target for cancer therapy. By inducing the UPR, N-phenylmaleimide analogues can selectively trigger apoptosis in cancer cells, which often exhibit higher basal levels of ER stress compared to normal cells.[1]
These application notes provide a framework for assessing the anti-proliferative activity of this compound using a standard colorimetric cell viability assay (MTT) and outline a potential signaling pathway for this class of compounds.
Data Presentation
The anti-proliferative activity of N-aryl pyrrole-2,5-dione derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various N-phenylmaleimide analogues against different cancer cell lines, as reported in the literature for this compound class.
| Compound Analogue | Cell Line | Cell Type | IC50 (µM) | Reference |
| N-phenylmaleimide | B16F10 | Murine Melanoma | ~5.0 (at 48h) | [3] |
| 4-Methyl-N-phenylmaleimide | B16F10 | Murine Melanoma | ~7.5 (at 48h) | [3] |
| N-(4-fluorophenyl) maleimide | various | various | Not specified | [4] |
| N-(4-chlorophenyl) maleimide | various | various | Not specified | [4] |
| N-(4-bromophenyl) maleimide | various | various | Not specified | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes a method to determine the anti-proliferative effect of this compound on cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v). c. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully aspirate the medium from the wells without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. e. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: N-Aryl Pyrrole-2,5-Dione Induced UPR Signaling Pathway.
Experimental Workflow
References
- 1. Development of Antiproliferative Phenylmaleimides that Activate the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in aqueous buffers.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
This is a common challenge due to the hydrophobic nature of the compound. The following steps provide a systematic approach to improving its solubility.
Step 1: Initial Assessment and Basic Troubleshooting
-
Question: What are the first steps I should take if my compound won't dissolve? Answer:
-
Visual Inspection: Ensure there are no visible clumps of powder. If so, gently crush the powder to increase the surface area.
-
Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.
-
Heating: Gently warm the solution. However, be cautious as excessive heat can degrade the compound. Monitor for any changes in color or precipitate formation upon cooling.
-
pH Check: Verify the pH of your buffer. The solubility of many organic compounds is pH-dependent.[1][2][3][4][5]
-
Step 2: Employing Co-solvents
-
Question: How can I use a co-solvent to dissolve my compound? Answer: Adding a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6][7][8][9]
-
Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Polyethylene Glycol (PEG).
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of the chosen co-solvent.
-
Stepwise Addition to Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to avoid precipitation.[10]
-
Optimize Co-solvent Concentration: Start with a low final concentration of the co-solvent (e.g., <1% v/v) and gradually increase if necessary. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.
-
dot
Caption: Workflow for using co-solvents to improve solubility.
Step 3: Adjusting the pH of the Buffer
-
Question: Can changing the pH of my buffer help with solubility? Answer: Yes, for ionizable compounds, adjusting the pH can significantly alter solubility.[1][2][3][4][5][6] For weakly acidic compounds, increasing the pH will increase solubility, while for weakly basic compounds, decreasing the pH will have the same effect.[6][10]
-
Determine Compound's pKa: If available, the pKa will guide the optimal pH range.
-
Prepare Buffers at Different pH Values: Test the solubility of this compound in a range of buffers with varying pH.
-
Monitor for Precipitation: After dissolution, let the solution stand to ensure the compound does not precipitate out over time.
-
Step 4: Utilizing Surfactants
-
Question: When should I consider using a surfactant? Answer: If co-solvents and pH adjustment are ineffective or incompatible with your experiment, surfactants can be a good alternative. Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][11][12]
-
Choose a Surfactant: Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Triton™ X-100.
-
Determine the Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
-
Incorporate into Buffer: Add the surfactant to your buffer before introducing the compound.
-
dot
Caption: Surfactant micelles encapsulate hydrophobic compounds.
Step 5: Employing Cyclodextrins
-
Question: What are cyclodextrins and how can they improve solubility? Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15][16] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule, thereby increasing its solubility in water.[13][14][15][16][17]
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your buffer.
-
Add the Compound: Add the this compound to the cyclodextrin solution and stir until dissolved.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which co-solvent is the best choice?
A2: The choice of co-solvent depends on the specific requirements of your experiment, particularly the tolerance of your assay to the solvent. DMSO is a powerful solvent for many organic compounds but can be toxic to cells at higher concentrations. Ethanol is generally less toxic but may be a weaker solvent for highly hydrophobic compounds. It is recommended to test a few different co-solvents to find the one that provides the best balance of solubility and compatibility.
Q3: How do I know if the increased solubility is stable over time?
A3: After preparing your solution, it is crucial to let it stand at the intended storage temperature for a period (e.g., several hours to overnight) and visually inspect for any signs of precipitation. For quantitative assessment, you can take samples at different time points, centrifuge them, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
Q4: Can I combine different solubilization techniques?
A4: Yes, in some cases, a combination of techniques can be more effective. For example, you might use a small amount of a co-solvent in a buffer that has been pH-adjusted. However, it is important to consider potential interactions between the different components.
Data Presentation
The following tables provide representative data on the impact of different solubilization methods on the solubility of poorly soluble compounds. Note that these are illustrative examples and the actual solubility of this compound may vary.
Table 1: Effect of Co-solvents on Solubility
| Co-solvent | Concentration (% v/v) | Fold Increase in Solubility (Example) |
| DMSO | 1% | ~10-50 |
| Ethanol | 5% | ~5-20 |
| PEG 400 | 10% | ~2-10 |
Table 2: Effect of pH on Solubility of a Weakly Acidic Compound (Example)
| Buffer pH | Relative Solubility |
| 5.0 | 1x |
| 6.0 | 10x |
| 7.0 | 100x |
| 8.0 | 1000x |
Table 3: Effect of Surfactants on Solubility
| Surfactant | Concentration | Fold Increase in Solubility (Example) |
| Tween® 80 | 0.5% | ~20-100 |
| Triton™ X-100 | 0.2% | ~15-80 |
Table 4: Effect of Cyclodextrins on Solubility
| Cyclodextrin | Concentration (mM) | Fold Increase in Solubility (Example) |
| HP-β-CD | 10 | ~50-200 |
| β-CD | 5 | ~10-50 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Materials:
-
This compound
-
Co-solvent (e.g., DMSO)
-
Aqueous buffer
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the minimum volume of DMSO required to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solution is clear.
-
To prepare your working solution, add the stock solution dropwise to your aqueous buffer while continuously vortexing. For example, to make a 100 µM solution with 0.1% DMSO from a 100 mM stock, add 1 µL of the stock to 999 µL of buffer.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Screening for Optimal pH
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 5, 6, 7, 8)
-
Stir plate and stir bars
-
Analytical balance
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to each buffer.
-
Stir the solutions at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the solutions to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Compare the solubility across the different pH values to determine the optimal range.
References
- 1. researchgate.net [researchgate.net]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. ijpsr.com [ijpsr.com]
Stability of N-(2,3-dichlorophenyl)maleimide in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-(2,3-dichlorophenyl)maleimide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with N-(2,3-dichlorophenyl)maleimide in aqueous solutions?
A1: The main stability issue is the hydrolysis of the maleimide ring. In an aqueous environment, the ring can be opened by water to form an unreactive N-(2,3-dichlorophenyl)maleamic acid derivative.[1] This loss of the maleimide's reactive double bond prevents its intended conjugation with thiol groups, such as those found in cysteine residues of proteins, leading to reduced or failed conjugation efficiency.
Q2: How do pH and temperature affect the stability of N-(2,3-dichlorophenyl)maleimide?
A2: Both pH and temperature are critical factors influencing the rate of hydrolysis.
-
pH: The rate of maleimide hydrolysis significantly increases with rising pH.[1][2] Above pH 7.5, hydrolysis becomes a major competing reaction to the desired thiol conjugation.[1] N-aryl maleimides, like N-(2,3-dichlorophenyl)maleimide, are generally more susceptible to hydrolysis at neutral and basic pH compared to N-alkyl maleimides.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][3] Therefore, for reactions that are slow, performing them at lower temperatures (e.g., 4°C) can help minimize hydrolysis, though this will also slow down the conjugation reaction rate.
Q3: What is the optimal pH for performing conjugation reactions with N-(2,3-dichlorophenyl)maleimide?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1] This range offers a good compromise, where the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is still relatively low.[1]
Q4: How should I prepare and store solutions of N-(2,3-dichlorophenyl)maleimide?
A4: Due to its susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of N-(2,3-dichlorophenyl)maleimide immediately before use.[1] For long-term storage, the compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C, protected from moisture.[1]
Q5: Can the stability of the final conjugate (thiol-adduct) be an issue?
A5: Yes, the initial thiosuccinimide adduct formed from the reaction of a maleimide with a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[4][5][6] However, this thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, which is resistant to this reversal.[6][7][8] N-aryl substituents on the maleimide, such as the 2,3-dichlorophenyl group, are known to accelerate this stabilizing hydrolysis of the conjugate, leading to more stable final bioconjugates compared to those formed with N-alkyl maleimides.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of N-(2,3-dichlorophenyl)maleimide: The reagent may have degraded before or during the conjugation reaction. | - Prepare fresh aqueous solutions of the maleimide immediately before use. - Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1] - Consider performing the reaction at a lower temperature (e.g., 4°C) and for a longer duration to minimize hydrolysis.[1] |
| Presence of competing nucleophiles: Primary amines (e.g., from Tris buffer) can react with maleimides at higher pH values.[1] | - Use a non-nucleophilic buffer such as phosphate or HEPES. | |
| Presence of interfering substances: Thiols from reducing agents like DTT or β-mercaptoethanol will compete for the maleimide. | - Remove any residual reducing agents from the protein or peptide solution using a desalting column before adding the maleimide reagent.[1] TCEP is a suitable alternative reducing agent as it does not contain a thiol group.[1] | |
| Inconsistent conjugation results | Variable reagent quality: The solid N-(2,3-dichlorophenyl)maleimide may have been exposed to moisture during storage. | - Store the solid reagent in a desiccator at the recommended temperature. - Use fresh, high-quality anhydrous solvent for stock solutions. |
| Inaccurate pH of the reaction buffer: The actual pH of the buffer may be higher than intended, accelerating hydrolysis. | - Calibrate the pH meter and verify the pH of the conjugation buffer before starting the reaction. | |
| Loss of conjugated molecule over time | Retro-Michael reaction of the thiosuccinimide adduct: The initial conjugate is reverting to the starting materials. | - After the initial conjugation, consider incubating the reaction mixture at a slightly basic pH (e.g., pH 8-9) for a short period to promote the stabilizing hydrolysis of the thiosuccinimide ring.[10] However, be mindful that the unconjugated maleimide is less stable at this pH. - The N-aryl substitution on N-(2,3-dichlorophenyl)maleimide is expected to promote this stabilizing hydrolysis, but its rate can be temperature and pH-dependent.[9] |
Data on N-Aryl Maleimide Stability
| Compound | Condition | Half-life (t½) | Reference |
| Unconjugated N-phenyl maleimide | Physiological pH | ~55 minutes | [10] |
| Unconjugated N-fluorophenyl maleimide | Physiological pH | ~28 minutes | [10] |
| N-aryl thiosuccinimide conjugate | pH 7.4, 37°C | 1.5 hours | [10] |
| N-fluorophenyl thiosuccinimide conjugate | pH 7.4, 37°C | 0.7 hours | [10] |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of N-(2,3-dichlorophenyl)maleimide
This protocol outlines a general method to determine the hydrolytic stability of N-(2,3-dichlorophenyl)maleimide at a given pH and temperature using UV-Vis spectrophotometry or HPLC.
Materials:
-
N-(2,3-dichlorophenyl)maleimide
-
Anhydrous DMSO or DMF
-
Aqueous buffer of desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of N-(2,3-dichlorophenyl)maleimide in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
Add a small volume of the maleimide stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Mix thoroughly and immediately start monitoring.
-
-
Monitoring Hydrolysis:
-
Using UV-Vis Spectrophotometry: Maleimides have a characteristic UV absorbance that decreases upon hydrolysis of the maleimide ring.[3] Monitor the decrease in absorbance at the λmax of N-(2,3-dichlorophenyl)maleimide over time.
-
Using HPLC: At various time points, inject an aliquot of the reaction mixture onto a suitable reversed-phase HPLC column (e.g., C18). Monitor the decrease in the peak area of the intact maleimide and the increase in the peak area of the hydrolysis product (maleamic acid).
-
-
Data Analysis:
-
Plot the concentration or absorbance of the intact maleimide against time.
-
Determine the rate constant (k) of the hydrolysis reaction. For a first-order reaction, this can be obtained from the slope of the plot of ln([Maleimide]) versus time.
-
Calculate the half-life (t½) of the maleimide under the tested conditions using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of N-(2,3-dichlorophenyl)maleimide in aqueous solution.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the reaction of 2,3-dichloroaniline with maleic anhydride to form the intermediate N-(2,3-dichlorophenyl)maleamic acid. This step usually proceeds with a nearly quantitative yield. The second and more critical step is the cyclodehydration of the maleamic acid intermediate to yield the final product, this compound.[1][2]
Q2: My overall yield is low. Which step is the most likely cause?
Low overall yield is most often attributed to the second step, the cyclodehydration of N-(2,3-dichlorophenyl)maleamic acid. While the formation of the maleamic acid intermediate is typically high-yielding, the cyclization is sensitive to reaction conditions and can be prone to side reactions or incomplete conversion.[3]
Q3: What are the common side products in this synthesis?
Common side products can include:
-
Isomaleimide: Formation of the isomeric isomaleimide can occur during the cyclization step, particularly when using certain dehydrating agents like dicyclohexylcarbodiimide (DCC) without appropriate additives.
-
Polymerized product: The maleimide product can undergo polymerization, especially at high temperatures.[1]
-
Unreacted maleamic acid: Incomplete cyclodehydration will result in the starting maleamic acid remaining in the product mixture.
-
Hydrolyzed maleimide: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the unreactive maleamic acid. This can happen if moisture is present during the reaction or workup at neutral to high pH.[4]
Q4: How can I purify the final product?
Purification of this compound can typically be achieved by recrystallization from a suitable solvent, such as ethanol.[5] For more persistent impurities, column chromatography on silica gel may be employed.[2]
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound is a common issue. This guide provides a systematic approach to troubleshooting and improving your reaction outcomes.
Problem: Low Yield of this compound
Below is a troubleshooting workflow to diagnose and resolve potential causes for low product yield.
Caption: Troubleshooting workflow for low yield.
Data Presentation
Table 1: Comparison of Common Cyclodehydration Methods for N-Aryl Maleimides
| Dehydration Method | Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Chemical Dehydration | Acetic anhydride, sodium acetate, 60-100°C | 50-80%[5][6] | Well-established for lab scale, relatively mild conditions. | Generates acidic waste, can be corrosive.[1] |
| Thermal Cyclization | High temperature (near 200°C) | Variable | No additional reagents needed. | Risk of product polymerization.[1] |
| Azeotropic Distillation | Toluene or xylene, acid catalyst, reflux | Good | Effective water removal drives reaction to completion. | Requires higher temperatures and specific equipment. |
| Carbodiimide Method | Dicyclohexylcarbodiimide (DCC) | Variable | Milder conditions. | Can produce isomaleimide byproduct, DCC urea byproduct can be difficult to remove.[5] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dichlorophenyl)maleamic acid (Intermediate)
This protocol is adapted from general procedures for the synthesis of N-substituted maleamic acids.[1][2]
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid.
-
With stirring, slowly add a solution of 2,3-dichloroaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature.
-
A precipitate of N-(2,3-dichlorophenyl)maleamic acid will form.
-
Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the widely used acetic anhydride/sodium acetate method for the cyclization of N-arylmaleamic acids.[5][7]
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-(2,3-dichlorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3-0.5 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture with stirring to 60-70°C for 1-2 hours. Monitor the reaction progress by TLC. Care should be taken to not overheat the reaction to prevent polymerization.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Investigating Off-Target Effects of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for researchers utilizing 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects and experimental challenges associated with this compound. Given the limited specific literature on this exact molecule, this guide synthesizes data from structurally related compounds, namely N-phenylmaleimides and dichlorophenyl-substituted kinase inhibitors, to provide a scientifically grounded resource for drug development professionals.
Part 1: Understanding the Compound's Reactivity and Potential for Off-Target Effects
The structure of this compound contains two key features that are critical to understanding its biological activity: the dichlorophenyl ring and the maleimide group. The dichlorophenyl moiety is a common feature in many kinase inhibitors, suggesting a potential for interactions with the ATP-binding pocket of various kinases[1]. The maleimide group, however, is an electrophilic Michael acceptor, which can form covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine residues[2][3]. This covalent reactivity is a significant contributor to both on-target and off-target effects.
Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This section addresses common issues encountered during in vitro and in vivo experiments with this compound and provides systematic approaches to diagnose and resolve them.
Issue 1: Inconsistent IC50 Values or Lack of Reproducibility in Cellular Assays
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent results with small molecule inhibitors are a frequent challenge. The variability can often be traced back to several factors related to the compound's properties and the experimental setup[4].
Possible Causes & Solutions:
-
Compound Solubility and Stability:
-
Problem: Poor aqueous solubility is a common characteristic of kinase inhibitors and can lead to precipitation in your assay medium, effectively lowering the compound's concentration[5][6]. The compound may also be unstable in aqueous solutions over time.
-
Solution:
-
Stock Solution Preparation: Always prepare a high-concentration stock solution in 100% DMSO[7].
-
Working Dilutions: Prepare fresh working dilutions for each experiment. When diluting into aqueous buffers, vortex gently and visually inspect for any precipitation[7].
-
Solvent Concentration: Ensure the final DMSO concentration in your assay is below a non-toxic level, typically less than 0.5%[4].
-
Stability Testing: If you suspect degradation, assess the compound's stability in your assay medium over the course of the experiment using analytical methods like HPLC.
-
-
-
Cell Culture Conditions:
-
Problem: Variations in cell passage number, cell density, and growth phase can all impact a cell's sensitivity to a compound[4].
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range.
-
Consistent Seeding Density: Ensure uniform cell seeding across all wells and experiments.
-
Logarithmic Growth Phase: Perform assays when cells are in a healthy, logarithmic growth phase.
-
-
-
Assay Protocol:
-
Problem: Inconsistencies in incubation times, reagent preparation, or detection methods can introduce variability.
-
Solution:
-
Standardize Protocols: Adhere strictly to a standardized protocol for all experiments.
-
Control Compounds: Include a well-characterized control inhibitor in every assay to monitor for consistency.
-
-
Issue 2: High Cellular Toxicity at Concentrations Below the Expected Efficacy Range
Q: I'm observing significant cell death at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an off-target effect?
A: Distinguishing between on-target and off-target toxicity is crucial. The covalent reactivity of the maleimide group can lead to non-specific alkylation of cellular proteins, which can induce stress responses or apoptosis independent of the intended target[3][8].
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Perform a comprehensive dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to identify the concentration range that is non-toxic[4].
-
Use a Structurally Related Inactive Control: Synthesize or obtain an analog of your compound where the maleimide double bond is reduced to a succinimide. This analog will lack the covalent reactivity and can help differentiate between effects due to the core scaffold and those due to covalent modification[3].
-
On-Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target at non-toxic concentrations[4].
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target protein. If the toxicity is on-target, the resistant mutant should rescue the phenotype[4].
-
Monitor for General Stress Responses: At concentrations that induce toxicity, assess markers of cellular stress, such as the unfolded protein response (UPR)[8]. Phenylmaleimides have been shown to activate UPR pathways, which can lead to apoptosis if the stress is not resolved[8].
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of covalent inhibition by the maleimide group?
A1: The maleimide group contains a reactive α,β-unsaturated carbonyl system. This makes it a Michael acceptor, which can undergo a conjugate addition reaction with nucleophiles[2]. In a biological context, the most common nucleophile for this reaction is the thiol group of a cysteine residue on a protein. This forms a stable, covalent thioether bond, leading to irreversible inhibition of the protein's function[3][9].
Q2: What are the likely off-target kinase families for a dichlorophenyl-substituted inhibitor?
A2: While specific kinome profiling data for this compound is not publicly available, the dichlorophenyl moiety is a common feature in inhibitors targeting the ATP-binding site of kinases. Kinase inhibitor promiscuity is well-documented, and certain kinases are more susceptible to binding a wide range of inhibitors[1]. Based on data from other kinase inhibitors, potential off-target families could include:
-
Tyrosine Kinases: Such as PDGFRA, KIT, and CSF1R, which are known to be promiscuous.
-
Serine/Threonine Kinases: The high conservation of the ATP-binding site means that inhibitors designed for one kinase family can often show activity against others[4].
The following table provides a representative list of potential off-target kinases based on the general promiscuity of similar scaffolds. This is not experimental data for the specified compound and should be used as a guide for designing selectivity screening panels.
| Kinase Family | Representative Off-Target Kinases | Rationale for Potential Interaction |
| Tyrosine Kinases | PDGFRA, KIT, CSF1R, DDR1/2 | Known to be highly promiscuous and bind a wide range of inhibitors. |
| Serine/Threonine Kinases | MEK5, YSK4 | Also identified as promiscuous kinases in large-scale screening studies. |
| Other Kinases | Topoisomerase II | The maleimide core has been shown to be a potent catalytic inhibitor of Topoisomerase II[3]. |
Q3: How should I design experiments to validate potential off-target effects?
A3: A multi-pronged approach is essential for validating off-target effects:
-
In Silico Profiling: Use computational tools to predict potential off-targets based on the compound's structure. This can help in prioritizing kinases for in vitro screening[5].
-
In Vitro Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., KINOMEscan®, Reaction Biology panels) to experimentally identify off-targets and determine their binding affinities or IC50 values[7].
-
Orthogonal Assays: For any identified off-targets, confirm the interaction using a different assay format (e.g., a biochemical activity assay if the primary screen was a binding assay).
-
Cellular Target Engagement: In a cellular context, use methods like Western blotting to assess the phosphorylation status of the downstream substrates of both your intended target and the identified off-targets[4].
-
Phenotypic Analysis: Compare the cellular phenotype induced by your compound with that of known, selective inhibitors of the identified off-target kinases.
By systematically addressing these potential issues, researchers can gain a clearer understanding of the biological effects of this compound and generate more reliable and reproducible data.
References
- 1. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing N-(2,3-dichlorophenyl)maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N-(2,3-dichlorophenyl)maleimide conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of N-(2,3-dichlorophenyl)maleimide with thiol-containing molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering it inactive.[1][2] | - Prepare stock solutions of N-(2,3-dichlorophenyl)maleimide in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][4]- Avoid storing the maleimide reagent in aqueous buffers.[4]- Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[5] |
| Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[6] | - If necessary, reduce disulfide bonds in the protein or peptide using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it doesn't need to be removed before adding the maleimide.[3][7]- Degas buffers to remove dissolved oxygen.[3] | |
| Suboptimal pH: The reaction rate is significantly slower at pH below 6.5.[4] | - Ensure the reaction buffer is maintained between pH 6.5 and 7.5 for optimal reaction speed and selectivity.[5] | |
| Insufficient Molar Ratio: The concentration of the maleimide reagent may be too low for the reaction to proceed to completion. | - A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[3][4] This may need to be optimized for your specific molecules. | |
| Lack of Selectivity / Off-Target Reactions | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues.[4][5] | - Strictly maintain the reaction pH between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] |
| Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement.[8] | - This side reaction is more prominent at physiological or higher pH.[8] Consider performing the conjugation at the lower end of the optimal pH range (e.g., pH 6.5-7.0). | |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to "payload migration".[4][9] | - After conjugation, consider intentionally hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 for 2-4 hours. This creates a more stable, ring-opened structure.[4]- N-aryl maleimides, like N-(2,3-dichlorophenyl)maleimide, have been shown to have faster rates of this stabilizing ring-opening hydrolysis compared to N-alkyl maleimides.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-(2,3-dichlorophenyl)maleimide conjugation?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide. Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group is more susceptible to hydrolysis, and the selectivity for thiols over amines decreases.[4][5]
Q2: How should I prepare and store my N-(2,3-dichlorophenyl)maleimide stock solution?
It is highly recommended to prepare stock solutions of N-(2,3-dichlorophenyl)maleimide in an anhydrous, biocompatible organic solvent such as DMSO or DMF.[3][4] These stock solutions should be prepared fresh immediately before use. If storage is necessary, store in small aliquots at -20°C to protect from moisture. Avoid storing maleimides in aqueous buffers for any significant length of time due to hydrolysis.[4]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (-S-S-).[6] Therefore, if the cysteine residues you are targeting are involved in disulfide bonds, a reduction step is necessary. TCEP is a commonly used reducing agent because it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[3][7]
Q4: What is the recommended molar ratio of N-(2,3-dichlorophenyl)maleimide to my protein/peptide?
A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[3][4] However, the optimal ratio can depend on the specific reactants and the number of available thiols, so it is advisable to perform small-scale optimization experiments.
Q5: How can I improve the stability of my final conjugate?
The thiosuccinimide linkage formed during the conjugation can be reversible through a retro-Michael reaction.[4][9] To create a more stable conjugate, you can intentionally hydrolyze the succinimide ring after the initial conjugation. This is achieved by incubating the purified conjugate at a pH of 8.5-9.0 for 2-4 hours.[4] The resulting ring-opened structure is more resistant to thiol exchange. Notably, N-aryl maleimides like N-(2,3-dichlorophenyl)maleimide are known to undergo this stabilizing hydrolysis more rapidly than N-alkyl maleimides.[6][10]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein containing free cysteine residues in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[3] A protein concentration of 1-10 mg/mL is typical.[3]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted maleimide and other small molecules using a suitable method such as gel filtration (desalting column), dialysis, or HPLC.[11]
-
Protocol 2: Post-Conjugation Stabilization (Optional)
-
pH Adjustment:
-
After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 50 mM sodium borate, pH 9.0).[4]
-
-
Incubation:
-
Incubate the solution at room temperature for 2-4 hours to promote hydrolysis of the thiosuccinimide ring.[4]
-
-
Final Buffer Exchange:
-
Exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[4]
-
Visualizations
Caption: Experimental workflow for N-(2,3-dichlorophenyl)maleimide conjugation.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
References
- 1. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 8. bachem.com [bachem.com]
- 9. d-nb.info [d-nb.info]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioacts.com [bioacts.com]
Technical Support Center: Stabilizing 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this N-aryl maleimide, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a significant problem?
A1: Maleimide hydrolysis is a chemical reaction where the central five-membered pyrrole-2,5-dione ring is irreversibly opened by a water molecule. This process forms the corresponding maleamic acid derivative, which is non-reactive towards thiol groups (e.g., from cysteine residues in proteins).[1][2] This loss of reactivity is a critical issue as it leads to low or zero yield of the desired conjugate, wasting valuable reagents and compromising experimental outcomes.[3]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The two most significant factors influencing the rate of maleimide hydrolysis are pH and temperature.
-
pH: The rate of hydrolysis dramatically increases with rising pH.[1][3][4] Maleimides are most stable in a slightly acidic environment (pH < 6.5). As the pH moves into the neutral (7.0-7.5) and alkaline range (>7.5), the hydrolysis reaction becomes progressively faster and can become a significant competing reaction.[2][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][4] Therefore, it is often recommended to perform conjugation reactions at room temperature or 4°C and to store the reagent at low temperatures.[3]
Q3: How does the N-aryl (2,3-Dichlorophenyl) group affect stability compared to common N-alkyl maleimides?
A3: The N-aryl substitution, particularly with electron-withdrawing groups like chlorine, generally increases the reactivity of the maleimide. This can be beneficial for achieving rapid conjugation. However, this increased electrophilicity also makes the maleimide ring more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis compared to N-alkyl maleimides.[6][7][8]
Q4: What are the best practices for storing this compound and its solutions?
A4: Proper storage is critical. The solid compound should be stored desiccated at -20°C.[2] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold solid.[2][3] For stock solutions, dissolve the compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3][9] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Never store maleimides in aqueous solutions for any extended period. [1][2]
Q5: What is the optimal pH for performing conjugation reactions to minimize hydrolysis?
A5: The optimal pH for maleimide-thiol conjugation is a compromise between thiol reactivity and maleimide stability, typically falling between pH 6.5 and 7.5 .[1][2][5]
-
Below pH 6.5: The reaction rate is slow because the thiol group is predominantly in its protonated, less nucleophilic state.[10]
-
Within pH 6.5-7.5: This range provides a sufficient concentration of the reactive thiolate anion for efficient conjugation while keeping the competing hydrolysis reaction relatively slow.[1][11] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high chemoselectivity.[5][11]
-
Above pH 7.5: Hydrolysis of the maleimide becomes rapid. Additionally, the reaction loses specificity for thiols as primary amines (e.g., lysine side chains) become deprotonated and can also react with the maleimide.[5][10][11]
Q6: Can the linkage formed after conjugation also be unstable?
A6: Yes, the thiosuccinimide linkage formed after the initial conjugation can be unstable. It is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugate with other thiol-containing molecules (e.g., glutathione in a physiological setting).[2][11][12] Interestingly, the N-aryl substitution on this compound can be advantageous here. The resulting N-aryl thiosuccinimide ring undergoes hydrolysis (ring-opening) much faster than N-alkyl versions.[6][7][8] This post-conjugation hydrolysis is often desirable as it forms a stable, ring-opened structure that is resistant to the retro-Michael reaction, effectively locking the conjugate in place.[13][14]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Yield | 1. Hydrolyzed Maleimide Reagent: Stock solution was not fresh, was prepared in an aqueous buffer, or the solid was exposed to moisture. | • Prepare a fresh stock solution of the maleimide in anhydrous DMSO or DMF immediately before use.[3][9] • Ensure the solid reagent is warmed to room temperature before opening.[2] |
| 2. Incorrect Reaction pH: The pH of the reaction buffer is too high (>7.5), causing rapid hydrolysis, or too low (<6.5), slowing the conjugation kinetics. | • Prepare fresh reaction buffer and verify its pH is strictly within the 6.5-7.5 range using a calibrated meter.[1] Recommended buffers include phosphate (PBS) or HEPES.[1] | |
| 3. Oxidized Thiols: The cysteine residues on the target molecule have formed disulfide bonds and are not available to react. | • Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide.[2][9] | |
| Inconsistent Results Between Experiments | 1. Variable Reagent Activity: Inconsistent preparation and handling of maleimide stock solutions. | • Standardize the protocol for stock solution preparation. Use single-use aliquots to avoid variability from freeze-thaw cycles.[1] |
| 2. Buffer pH Drift: The pH of the buffer changes over time or between batches. | • Always measure and, if necessary, adjust the buffer pH immediately before starting the conjugation reaction.[5] | |
| Compound Degradation During Storage | 1. Moisture Contamination: The solid reagent was not stored under desiccated conditions or was opened while cold. | • Store the solid reagent in a desiccator at -20°C. Always allow the container to reach ambient temperature before opening.[2] |
| 2. Aqueous Stock Solutions: The maleimide was dissolved in a buffer for storage. | • Do not store maleimides in aqueous solutions. Prepare aqueous dilutions from an anhydrous solvent stock immediately before the experiment.[2][11] |
The Science of Stability: A Deeper Look
Mechanism of Maleimide Hydrolysis
The hydrolysis of the maleimide ring is a base-catalyzed process. A hydroxide ion (more prevalent at higher pH) acts as a nucleophile, attacking one of the carbonyl carbons of the imide. This leads to the opening of the ring to form the stable, unreactive maleamic acid. The electron-withdrawing nature of the dichlorophenyl group enhances the electrophilicity of the carbonyl carbons, making them more susceptible to this nucleophilic attack.
Caption: Base-catalyzed hydrolysis of the maleimide ring.
The Impact of pH and Temperature on Stability
| Condition | Relative Hydrolysis Rate | Implication for Experiments |
| pH < 6.5 | Very Slow | Optimal for storage of aqueous working solutions (short-term only), but suboptimal for conjugation due to slow kinetics.[2] |
| pH 6.5 - 7.5 | Moderate | Optimal range for conjugation. Balances maleimide stability with the high reactivity of the thiolate anion.[1][2][10] |
| pH > 7.5 | Rapid to Very Rapid | Not recommended. Hydrolysis becomes a significant competing reaction, reducing yield and selectivity.[1][2][10] |
| Temperature: 4°C | Slower | Recommended for overnight reactions to minimize hydrolysis while allowing the primary reaction to proceed to completion.[9] |
| Temperature: 20-25°C (RT) | Faster | Suitable for shorter incubation times (1-2 hours). Convenient but carries a higher risk of hydrolysis than 4°C.[9] |
| Temperature: 37°C | Significantly Faster | Generally avoided for pre-conjugation steps due to the high rate of hydrolysis.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Hydrolysis-Resistant Stock Solution
Objective: To prepare a concentrated stock solution of this compound that is stable for long-term storage.
Materials:
-
This compound solid
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials suitable for freezing
-
Argon or Nitrogen gas (optional, but recommended)
Procedure:
-
Remove the vial of solid this compound from -20°C storage.
-
Crucially, allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing onto the hygroscopic solid.[2]
-
In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
(Optional) Gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate cryo-vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Thiol-Maleimide Conjugation Workflow
Objective: To perform a conjugation reaction with a thiol-containing molecule (e.g., a protein with cysteine residues) while minimizing maleimide hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Challenges in the characterization of dichlorophenyl maleimides
Welcome to the Technical Support Center for Dichlorophenyl Maleimides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, characterization, and application of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are dichlorophenyl maleimides and what are their primary applications?
A1: Dichlorophenyl maleimides are a class of chemical compounds featuring a maleimide ring substituted with a dichlorophenyl group. The maleimide moiety is a well-known reactive group that readily forms stable covalent bonds with thiols (sulfhydryl groups), such as those found in cysteine residues of proteins.[1] The dichlorophenyl group, being electron-withdrawing, modulates the reactivity of the maleimide. These compounds are frequently used in bioconjugation, drug delivery (e.g., for creating antibody-drug conjugates), and as chemical probes for affinity labeling.[2][3] Specifically, 2,3-dichloromaleimide (diCMI) has been developed as a combined reactive group and fluorogenic tag, which becomes fluorescent upon reaction with lysine residues in proteins.[3]
Q2: How does the dichlorophenyl group affect the reactivity and stability of the maleimide?
A2: The electron-withdrawing nature of the dichlorophenyl ring increases the electrophilicity of the maleimide's carbon-carbon double bond. This makes it more susceptible to nucleophilic attack, such as the Michael addition reaction with thiols.[4] However, this increased reactivity also makes the maleimide ring more prone to hydrolysis, especially at pH values above 7.5.[1][5] The stability of the resulting thiol-maleimide adduct (a thiosuccinimide) can also be a concern, as it may be susceptible to a reverse Michael reaction (retro-Michael), leading to deconjugation.[2][5]
Q3: What is the optimal pH for performing thiol-maleimide conjugation reactions?
A3: The optimal pH range for selective and efficient thiol-maleimide conjugation is between 6.5 and 7.5.[1][5]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is largely protonated and less nucleophilic.[5]
-
pH 6.5 - 7.5: This range provides a good balance, where the thiol is sufficiently deprotonated to be reactive, while minimizing side reactions. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[1]
-
Above pH 7.5: The maleimide group itself becomes susceptible to direct hydrolysis, reducing its availability for conjugation. The potential for competitive reactions with amines also increases.[1][5]
Q4: What are the main degradation pathways for dichlorophenyl maleimide conjugates?
A4: There are two primary degradation pathways for the thiosuccinimide linkage formed after conjugation:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide. In a biological environment rich in other thiols like glutathione, the released maleimide can react with these other molecules, leading to payload migration and potential off-target effects.[2][5]
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water, forming a stable succinamic acid thioether. This reaction is accelerated at basic pH. While this process creates structural isomers, it has the advantage of preventing the undesirable retro-Michael reaction, effectively stabilizing the conjugate.[1][5]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield during synthesis | 1. Incomplete cyclization of the intermediate maleanilic acid. 2. Suboptimal reaction temperature or time. 3. Inactive reagents (e.g., moisture in acetic anhydride). | 1. Ensure efficient dehydration; use a suitable agent like acetic anhydride with sodium acetate.[6] 2. Optimize temperature. For N-aryl maleimides, heating between 60-90°C is often required.[6] 3. Use fresh, anhydrous reagents. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Product is insoluble or co-precipitates with impurities. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Purify via column chromatography (silica gel) using a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate). 3. Attempt recrystallization from a suitable solvent system. |
Conjugation Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation efficiency | 1. Incorrect pH of the reaction buffer. 2. Disulfide bonds present in the protein, leaving no free thiols. 3. Maleimide has hydrolyzed prior to conjugation. 4. Oxygen in the buffer has oxidized the thiols. | 1. Ensure the buffer pH is strictly between 6.5 and 7.5.[5] 2. Reduce the protein with a reagent like TCEP. If using DTT, remove it via dialysis or a desalting column before adding the maleimide.[7] 3. Prepare aqueous solutions of the maleimide immediately before use. Avoid storing in aqueous buffers.[1] 4. Degas all buffers by vacuum or by bubbling with an inert gas like argon or nitrogen.[7] |
| Loss of payload after conjugation | 1. The thiosuccinimide linkage is undergoing a retro-Michael reaction. 2. Thiol exchange with other thiols present in the buffer or sample matrix (e.g., glutathione).[2] | 1. After conjugation, consider intentionally hydrolyzing the succinimide ring by raising the pH to >8.0 for a short period to form the stable ring-opened product.[5] 2. Ensure the purification step effectively removes all excess thiols from the reaction mixture. |
| Reaction stops prematurely | 1. Insufficient molar excess of the maleimide reagent. 2. The reaction has reached equilibrium. | 1. Use a molar excess of the dichlorophenyl maleimide (e.g., 10-20 fold) to drive the reaction to completion. The optimal ratio should be determined empirically.[7] 2. To stop the reaction at a specific time point for analysis, add a thiol-containing quenching agent like cysteine or β-mercaptoethanol.[8] |
Analytical Characterization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complex ¹H-NMR spectrum | 1. Presence of impurities or isomers. 2. Signal overlap, particularly in the aromatic region. 3. Protons on the succinimide ring may be diastereotopic after conjugation, leading to more complex splitting patterns.[9] | 1. Ensure sample purity using HPLC. 2. Use a higher field strength NMR spectrometer for better signal dispersion. 3. Perform 2D NMR experiments (e.g., COSY, HMQC) to aid in assigning complex spin systems.[9] |
| Ambiguous Mass Spectrometry data | 1. Incorrect interpretation of the isotopic pattern. 2. Sample degradation in the mass spectrometer. | 1. Look for the characteristic isotopic cluster for a molecule containing two chlorine atoms. The M+, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.[10] 2. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation. |
| Multiple or broad peaks in HPLC | 1. On-column degradation. 2. Presence of hydrolyzed ring-opened isomers. 3. Poor choice of column or mobile phase. | 1. Use a mobile phase containing a low percentage of acid (e.g., 0.1% TFA) to keep species protonated and improve peak shape.[5] 2. The hydrolyzed isomers will be more polar and typically elute earlier on a reverse-phase column. This can be used to monitor stability.[5] 3. Use a high-quality C18 column and optimize the gradient elution method. |
Quantitative Data Summary
Table 1: Isotopic Pattern in Mass Spectrometry for Dichlorophenyl-Containing Compounds
| Ion | Relative Abundance (Approx. %) | Isotopic Composition |
| M+ | 100% | Contains two ³⁵Cl atoms |
| M+2 | 65% | Contains one ³⁵Cl and one ³⁷Cl atom |
| M+4 | 10% | Contains two ³⁷Cl atoms |
| This characteristic 9:6:1 pattern is a key diagnostic for confirming the presence of the dichlorophenyl moiety. |
Table 2: Recommended pH Conditions for Dichlorophenyl Maleimide Reactions
| pH Range | Reaction with Thiols | Stability of Maleimide | Side Reactions | Recommendation |
| < 6.5 | Very Slow | High | Low | Not recommended for conjugation |
| 6.5 - 7.5 | Fast & Efficient | Moderate | Low (amine reactivity is minimal) | Optimal for Thiol Conjugation [1][5] |
| > 7.5 | Fast | Low (prone to hydrolysis) | High (reacts with amines) | Avoid for conjugation; can be used post-conjugation to stabilize the linkage via hydrolysis[5] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Prepare Protein Solution: Dissolve the thiol-containing protein (e.g., an antibody or peptide) in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4). The protein concentration should typically be between 1-10 mg/mL.[7]
-
(Optional) Reduce Disulfides: If the protein's thiols are in the form of disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30 minutes. Do not use DTT unless it is removed prior to the next step.[7]
-
Prepare Maleimide Solution: Immediately before use, prepare a 10 mM stock solution of the dichlorophenyl maleimide in an anhydrous organic solvent like DMSO or DMF.[1][7]
-
Perform Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a starting point of 10-20 fold excess of maleimide to protein is recommended).[7]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purify Conjugate: Remove unreacted maleimide and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Monitoring Maleimide Conjugate Stability by RP-HPLC
-
Sample Preparation: Incubate the purified dichlorophenyl maleimide conjugate in a buffer of interest (e.g., PBS at pH 7.4 or plasma) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the sample.
-
Analysis: Analyze the aliquot immediately by Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient appropriate for the conjugate, for example, 20% to 80% B over 30 minutes.[5]
-
Detection: Monitor absorbance at 280 nm (for the protein) and at a wavelength specific to the dichlorophenyl maleimide chromophore if applicable.
-
-
Data Interpretation: Quantify the peak areas over time. Degradation via hydrolysis will typically result in the appearance of one or more pre-peaks (more polar species) relative to the main intact conjugate peak.[5]
Visualizations
Caption: Reaction and degradation pathways for dichlorophenyl maleimide conjugates.
Caption: A logical workflow for troubleshooting low conjugation yield.
Caption: Standard experimental workflow for dichlorophenyl maleimide projects.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Problems from Previous Years' Exams [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Minimizing non-specific binding of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential causes of non-specific binding?
This compound is a small molecule containing a dichlorophenyl group and a pyrrole-2,5-dione (maleimide) core. Non-specific binding of this compound can arise from several physicochemical properties:
-
Hydrophobic Interactions: The dichlorophenyl group is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and assay surfaces (e.g., plastic microplates).[1]
-
Electrostatic Interactions: Although the molecule is neutral overall, localized partial charges can lead to electrostatic interactions with charged surfaces or biomolecules.
-
Reactivity of the Maleimide Group: The pyrrole-2,5-dione moiety is a maleimide, which is known to react with free sulfhydryl groups (thiols) on proteins like cysteine residues.[2] At pH values above 7.5, its reactivity towards primary amines (e.g., lysine residues) can also increase, leading to non-specific covalent attachment.[2]
Q2: What are the common consequences of non-specific binding in my experiments?
Non-specific binding can lead to a variety of issues in experimental assays, including:
-
High background signals: This can mask the true specific signal, reducing the assay's sensitivity and signal-to-noise ratio.
-
Poor reproducibility: Variable non-specific binding between experiments can lead to inconsistent results.
-
Reduced availability of the compound: If a significant portion of the compound is non-specifically bound, its effective concentration for the intended target is lowered.[3]
Q3: How can I determine if non-specific binding is occurring in my assay?
A simple preliminary test is to run a control experiment where the target biomolecule is absent. For example, in a binding assay, you can run the experiment with just the buffer and the assay surface (e.g., an empty well or a sensor surface without the immobilized ligand).[4] If you still observe a significant signal, it is likely due to non-specific binding of this compound to the assay components.
Troubleshooting Guides
This section provides solutions to common issues related to non-specific binding of this compound.
Issue 1: High Background Signal in Plate-Based Assays
| Potential Cause | Recommended Solution |
| Hydrophobic interactions with the microplate surface. | 1. Use low-binding plates: Utilize microplates with surfaces specifically designed to reduce non-specific binding of small molecules.[5] 2. Add a blocking agent: Incubate the wells with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.[2] 3. Include a non-ionic surfactant: Add a low concentration (typically 0.01-0.1%) of a non-ionic surfactant such as Tween-20 to the assay and wash buffers to disrupt hydrophobic interactions.[4] |
| Ionic interactions with the microplate surface. | 1. Adjust buffer pH: Modify the pH of your assay buffer to be near the isoelectric point of potentially interacting proteins to minimize their overall charge.[4] 2. Increase salt concentration: Increasing the ionic strength of the buffer with salts like NaCl can help to shield electrostatic interactions.[4] |
| Insufficient washing. | 1. Increase the number of wash steps: Perform additional wash steps after incubation with the compound. 2. Optimize wash buffer composition: Ensure your wash buffer contains a surfactant (e.g., 0.05% Tween-20) to help remove non-specifically bound molecules.[2] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in surface blocking. | 1. Standardize blocking procedure: Ensure consistent incubation times and temperatures for the blocking step in all experiments. 2. Use fresh blocking solutions: Prepare fresh blocking solutions for each experiment to avoid degradation or contamination. |
| pH fluctuations in the buffer. | 1. Use a stable buffer system: Employ a buffer with a pKa close to the desired pH to ensure its stability throughout the experiment. 2. Check pH before each use: Verify the pH of all buffers before starting each experiment. |
| Aggregation of the compound. | 1. Check solubility: Ensure the compound is fully dissolved in the assay buffer at the working concentration. The use of a small amount of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments. |
Data Summary
The following table summarizes common strategies and their typical working concentrations for minimizing non-specific binding.
| Strategy | Agent | Typical Concentration/Condition | Primary Mechanism of Action |
| Blocking Agents | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific binding sites on surfaces.[2] |
| Casein | 1-5% (w/v) | Blocks non-specific binding sites on surfaces. | |
| Non-fat dry milk | 1-5% (w/v) | Cost-effective blocking agent. | |
| Surfactants | Tween-20 | 0.01-0.1% (v/v) | Disrupts hydrophobic interactions.[4] |
| Buffer Additives | Sodium Chloride (NaCl) | 50-500 mM | Shields electrostatic interactions.[4] |
| pH Control | Buffer System | pH 6.5 - 7.5 | Minimizes charge-based interactions and reduces maleimide reactivity with amines.[2] |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in a 96-Well Plate Assay
-
Plate Selection: Choose a low-binding 96-well plate.
-
Coating (if applicable): If your assay requires coating with a protein or antibody, do so according to your specific protocol.
-
Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking:
-
Washing: Decant the blocking buffer and wash the wells three times with 200 µL of wash buffer.
-
Assay Procedure:
-
Prepare your assay solution containing this compound in an optimized assay buffer (e.g., PBS, pH 7.0, containing 0.1% BSA and 0.05% Tween-20).
-
Proceed with the addition of reagents and incubation steps as per your specific assay protocol.
-
-
Final Washes: After the final incubation with the compound, wash the wells thoroughly (at least 3-5 times) with wash buffer to remove any unbound and non-specifically bound compound.
-
Detection: Proceed with your detection method.
Protocol 2: Control Experiment to Assess Non-Specific Binding
-
Follow steps 1-5 of Protocol 1.
-
Assay without Target:
-
Prepare your assay solution containing this compound in the optimized assay buffer but without the specific target biomolecule (e.g., the protein of interest).
-
Add this solution to a set of control wells.
-
-
Incubation and Washing: Follow the same incubation and washing steps as your main experiment (steps 6-7 of Protocol 1).
-
Detection: Measure the signal in the control wells. A high signal in these wells indicates significant non-specific binding to the plate or other assay components.
Visualizations
Caption: Experimental workflow for minimizing and assessing non-specific binding.
Caption: Troubleshooting logic for addressing high non-specific binding.
References
- 1. 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Resistance to N-(2,3-dichlorophenyl)maleimide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing N-(2,3-dichlorophenyl)maleimide. This guide is designed to provide in-depth troubleshooting strategies and detailed protocols for identifying and overcoming acquired resistance in cell lines. As researchers and drug development professionals, encountering resistance is a significant challenge, but understanding its underlying mechanisms is the first step toward surmounting it.
Frequently Asked Questions (FAQs)
Q1: What is N-(2,3-dichlorophenyl)maleimide and its primary mechanism of action?
N-(2,3-dichlorophenyl)maleimide belongs to the maleimide class of compounds, which are known to act as irreversible covalent inhibitors. The core of its mechanism is the maleimide group, which is a Michael acceptor. This allows it to react readily with nucleophiles, particularly the thiol groups of cysteine residues on proteins, forming a stable thioether bond.[1][2][3] This reaction is highly efficient under physiological conditions (pH 6.5-7.5).[2] By covalently modifying specific cysteine residues on target proteins, N-(2,3-dichlorophenyl)maleimide can irreversibly inhibit their function, often leading to the induction of apoptosis or cell cycle arrest.[4][5] The specific cellular targets can vary, but the fundamental action involves the alkylation of functionally important cysteines.[1]
Q2: How can I confirm that my cell line has developed resistance?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.
This is typically achieved through a standard cytotoxicity or viability assay, such as the MTT or CellTiter-Glo® assay.[6][7] It is crucial to perform these assays under highly controlled and reproducible conditions to ensure the data is reliable.[8][9]
Table 1: Example IC50 Comparison Data
| Cell Line | Treatment | IC50 Value (µM) | Fold Resistance | Interpretation |
| Parental Line | N-(2,3-dichlorophenyl)maleimide | 1.5 | - | Sensitive |
| Suspected Resistant | N-(2,3-dichlorophenyl)maleimide | 35.0 | 23.3 | Significant Resistance |
Q3: I suspect resistance. What are the first troubleshooting steps I should take?
Before diving into complex mechanistic studies, it's essential to rule out common experimental artifacts.[6][8][10]
-
Verify Cell Line Authenticity: Cross-contamination of cell lines is a prevalent issue. Use short tandem repeat (STR) profiling to confirm the identity of your parental and resistant cell lines.
-
Confirm Compound Integrity: Improper storage or handling can lead to the degradation of N-(2,3-dichlorophenyl)maleimide. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C.
-
Optimize and Standardize Assay Conditions: Inconsistent results can arise from variability in experimental parameters.[8][11]
-
Seeding Density: Ensure cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments.[11][12]
-
Media and Supplements: Use the same batch of media, serum, and other supplements for comparing sensitive and resistant lines.
-
Assay Duration: The length of drug exposure can significantly impact results. A 72-hour incubation is standard for many viability assays.[12]
-
Troubleshooting Guide: Investigating Resistance Mechanisms
Once you have confirmed resistance by demonstrating a stable and significant shift in the IC50 value, the next step is to investigate the underlying biological mechanisms. The diagram below outlines the most common pathways leading to drug resistance.
Caption: Common mechanisms of cellular resistance to targeted therapies.
Issue 1: Cells exhibit cross-resistance to other structurally diverse compounds.
-
Probable Cause: This pattern strongly suggests the overexpression of ATP-binding cassette (ABC) transporters, a hallmark of multidrug resistance (MDR).[6][13][14] Proteins like P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) function as efflux pumps, actively removing a wide array of drugs from the cell, thereby reducing their intracellular concentration and efficacy.[15][16][17]
-
Suggested Solutions & Workflow:
Caption: Workflow for investigating ABC transporter-mediated resistance.
-
Assess Expression Levels: Compare the protein or mRNA levels of key transporters (MDR1, MRP1, BCRP) in your resistant and parental cell lines using Western blotting or qRT-PCR, respectively.[6]
-
Functional Efflux Assay: Use a fluorescent substrate of these pumps, such as Rhodamine 123 for MDR1. A lower intracellular fluorescence in the resistant cells, as measured by flow cytometry, indicates increased pump activity.
-
Co-treatment with Inhibitors: Treat the resistant cells with N-(2,3-dichlorophenyl)maleimide in combination with a known ABC transporter inhibitor (e.g., verapamil for MDR1). A significant restoration of sensitivity to the maleimide compound strongly implicates that transporter in the resistance mechanism.[6][15]
-
Issue 2: Resistance is specific to N-(2,3-dichlorophenyl)maleimide or other thiol-reactive compounds.
-
Probable Cause: The cell's internal environment has adapted to neutralize the reactive maleimide group. The most likely mechanism is an increase in the intracellular pool of glutathione (GSH).[18] GSH is a tripeptide with a free thiol group that can readily react with and detoxify electrophilic compounds like N-(2,3-dichlorophenyl)maleimide, preventing them from reaching their intended protein targets.[19][20][21]
-
Suggested Solutions:
-
Quantify Intracellular GSH: Measure and compare the total GSH levels in parental and resistant cell lines. Commercially available kits (e.g., based on Ellman's reagent) provide a straightforward method for this. A significantly higher GSH concentration in the resistant line is a strong indicator.
-
GSH Depletion and Co-treatment: Use L-buthionine sulfoximine (BSO), an inhibitor of gamma-glutamylcysteine synthetase, to deplete intracellular GSH stores.[18] Pre-treating the resistant cells with BSO before adding N-(2,3-dichlorophenyl)maleimide should restore sensitivity if elevated GSH is the primary resistance mechanism.
-
Issue 3: Resistance persists despite ruling out efflux pumps and elevated GSH.
-
Probable Cause A: Alteration of the Drug Target. Since N-(2,3-dichlorophenyl)maleimide is a covalent inhibitor, its efficacy depends on the presence of a reactive cysteine at a specific location in the target protein. A point mutation that replaces this cysteine with another amino acid (e.g., serine) will prevent the formation of the covalent bond, rendering the drug ineffective.[22] This is a common resistance mechanism for covalent inhibitors.[22][23][24]
-
Suggested Solution: If the primary protein target of N-(2,3-dichlorophenyl)maleimide is known, perform sanger or next-generation sequencing of the gene encoding this target in the resistant cell line. Compare the sequence to that of the parental line to identify any mutations, particularly at or near the predicted binding site.
-
Probable Cause B: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by rewiring their signaling networks.[25] Even if the primary target is effectively inhibited, the cell can compensate by upregulating parallel survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, rendering the effect of the initial drug moot.[26][27]
-
Suggested Solution: Combination Therapy and Synergy Assessment. The most effective strategy to combat bypass signaling is to simultaneously inhibit both the primary target and the compensatory pathway.[24][28] This requires identifying synergistic drug combinations. The Combination Index (CI) method developed by Chou and Talalay is a gold standard for quantifying these interactions.[28]
Caption: Experimental workflow for assessing drug synergy.
Table 2: Interpretation of Combination Index (CI) Values
CI Value Interpretation < 0.9 Synergism (more than an additive effect) 0.9 - 1.1 Additive Effect > 1.1 Antagonism (less than an additive effect)
Detailed Experimental Protocols
Protocol 1: Generation of an N-(2,3-dichlorophenyl)maleimide-Resistant Cell Line
This protocol describes a standard method for developing a drug-resistant cell line through continuous, dose-escalating exposure.[6][12][29]
-
Initial Culture: Begin with a healthy, low-passage parental cell line known to be sensitive to N-(2,3-dichlorophenyl)maleimide.
-
Determine Initial Dose: Establish the IC20-IC30 value for the parental line from a standard dose-response curve.
-
Chronic Exposure: Culture the cells in media containing this initial concentration of the compound. The media should be replaced every 3-4 days.
-
Monitor and Subculture: Initially, cell proliferation will be slow. Once the cells recover and reach 70-80% confluency, subculture them.
-
Dose Escalation: After several passages where the cells demonstrate stable proliferation, gradually increase the concentration of N-(2,3-dichlorophenyl)maleimide (e.g., by 1.5 to 2-fold).[12]
-
Repeat and Select: Continue this cycle of exposure, recovery, and dose escalation over several months.
-
Characterization: Periodically (e.g., every month), freeze down vials of the cells and determine their IC50 value. A resistant line is generally considered established when it can proliferate in a drug concentration at least 10-fold higher than the parental IC50.[12]
-
Maintenance: Maintain the established resistant cell line in a medium containing a maintenance dose of the compound (typically the concentration used for the final selection step) to ensure the resistance phenotype is not lost.
Protocol 2: IC50 Determination via MTT Assay
This protocol provides a method to assess cell viability and determine the IC50 value.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of N-(2,3-dichlorophenyl)maleimide in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Assessing Synergy with the Combination Index (CI) Method
This protocol outlines how to evaluate the interaction between N-(2,3-dichlorophenyl)maleimide ("Drug A") and a second compound ("Drug B").[28][30][31][32]
-
Single-Agent IC50: First, accurately determine the IC50 values for Drug A and Drug B individually in the resistant cell line as described in Protocol 2.
-
Dose-Matrix Design: Design a dose matrix for the combination experiment. A common approach is a 5x5 or 7x7 matrix where concentrations for each drug range above and below their respective IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50).
-
Experimental Setup: Seed cells in a 96-well plate. Treat the cells with:
-
Drug A alone (at matrix concentrations)
-
Drug B alone (at matrix concentrations)
-
The combination of Drug A and Drug B at all matrix intersections.
-
A vehicle control.
-
-
Viability Assay: After a 72-hour incubation, perform a viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each dose and combination. Input the dose-effect data into a specialized software program like CompuSyn or use an R package like SynergyFinder. The software will use the median-effect equation to calculate the Combination Index (CI) for various Fa levels.
-
Interpretation: Analyze the CI values to determine if the combination is synergistic (CI < 0.9), additive (CI ≈ 1), or antagonistic (CI > 1.1).
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Multidrug Resistance Reversed by Maleimide Interactions. A Biological and Synthetic Overview for an Emerging Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
The most common impurity is the uncyclized precursor, N-(2,3-dichlorophenyl)maleamic acid. Other potential impurities can include residual starting materials such as maleic anhydride and 2,3-dichloroaniline, as well as byproducts from side reactions. During storage or purification, hydrolysis of the maleimide ring can occur, leading to the formation of the corresponding maleamic acid as a degradation product.[1][2]
Q2: What are the recommended general purification strategies for this compound?
The two primary purification methods for N-arylmaleimides are recrystallization and column chromatography.[3][4] The choice between these methods often depends on the impurity profile and the desired final purity. For removal of the starting maleamic acid and other polar impurities, column chromatography is often effective. Recrystallization is a good technique for removing minor impurities and obtaining a highly crystalline final product.
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be developed to achieve good separation between the desired product and any impurities. The spots can be visualized under UV light.
Q4: What is the stability of this compound, and are there any special handling precautions?
N-aryl maleimides, such as this compound, are susceptible to hydrolysis of the imide ring, which is accelerated in the presence of water and at non-neutral pH.[1][5][6] It is advisable to work with the compound in anhydrous solvents whenever possible and to avoid prolonged exposure to aqueous conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Product loss during recrystallization. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Cool the filtrate in an ice bath to check for further precipitation. |
| Product loss during column chromatography. | - Ensure the chosen eluent is not too polar, which could cause the product to elute too quickly with impurities. - Check for product streaking on the column, which may indicate overloading or interaction with the stationary phase. | |
| Hydrolysis of the product. | - Minimize contact with water during workup and purification. Use anhydrous solvents. - Avoid basic or strongly acidic conditions. | |
| Presence of starting N-(2,3-dichlorophenyl)maleamic acid in the final product | Incomplete cyclodehydration reaction. | - Ensure the cyclodehydration reaction has gone to completion by TLC analysis before workup. |
| Co-crystallization during recrystallization. | - If the maleamic acid is a major impurity, a preliminary purification by column chromatography is recommended before recrystallization. | |
| Insufficient separation during column chromatography. | - Optimize the eluent system. A less polar eluent may improve separation from the more polar maleamic acid. | |
| Product appears discolored | Presence of colored impurities from the synthesis. | - Column chromatography is generally effective at removing colored impurities. - Treatment of a solution of the crude product with activated carbon followed by filtration may also be effective. |
| Inconsistent results between batches | Variability in reaction conditions or starting material quality. | - Standardize all reaction and purification parameters. - Ensure the purity of starting materials. |
| Inconsistent water content in solvents. | - Use anhydrous solvents for reactions and purifications where hydrolysis is a concern. |
Experimental Protocols
Note: The following are general protocols for the purification of N-arylmaleimides and may require optimization for this compound.
Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for N-arylmaleimides include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
-
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Parameter | Recommendation |
| Solvent | Ethanol, Isopropanol, or Ethyl Acetate/Hexane |
| Temperature | Hot solvent for dissolution, slow cooling to RT, then ice bath |
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a commonly used stationary phase.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures |
| Elution Mode | Isocratic or gradient elution |
Visualizations
Caption: Workflow for selecting a purification strategy.
References
- 1. 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | C13H23NO5Si | CID 122424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | 24096-52-4 [sigmaaldrich.com]
Technical Support Center: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. The following information addresses potential artifacts and specific issues that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can cause artifacts in my assay?
A1: this compound can introduce artifacts through several mechanisms, primarily related to its chemical structure. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, leading to non-specific covalent modification of proteins in your assay, such as enzymes or serum albumin in the media.[1][2] Additionally, the dichlorophenyl group contributes to low aqueous solubility, which can lead to compound precipitation and aggregation, causing variable results.[3] In fluorescence-based assays, this compound may also exhibit autofluorescence or cause fluorescence quenching.[4][5]
Q2: I am observing a time-dependent decrease in my assay signal even in my control wells. What could be the cause?
A2: A time-dependent decrease in signal could be due to the instability of the maleimide ring in your compound, especially in aqueous buffers at neutral or high pH.[6] The maleimide group can undergo hydrolysis, opening the ring and rendering it inactive for its intended binding.[6] This reduces the effective concentration of the active compound over time. It is also possible that the compound is unstable under your specific experimental conditions (e.g., exposure to light or high temperatures).
Q3: My dose-response curves are inconsistent and not reproducible. What should I investigate?
A3: Poor reproducibility with this compound is often linked to its low aqueous solubility.[3] The compound may be precipitating out of solution, especially at higher concentrations, leading to inaccurate dosing. Ensure your stock solutions are fully dissolved and consider the final concentration of any organic solvent (like DMSO) in your assay, keeping it low and consistent (typically <0.5%).[3] Variability in cell health and density can also contribute to inconsistent results in cell-based assays.[4]
Q4: Could this compound be reacting with components in my cell culture medium?
A4: Yes, the maleimide moiety of the compound can react with any free thiol groups present in your cell culture medium. A primary source of thiols is cysteine in proteins found in fetal bovine serum (FBS). This reaction can deplete the active concentration of your compound before it interacts with its intended target. Consider reducing the serum concentration during the compound treatment period or using a serum-free medium if your experimental design allows.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Assays
High background fluorescence can mask the true signal from your experimental system.
Caption: Workflow to troubleshoot high background fluorescence.
| Observation | Possible Cause | Recommended Solution |
| High fluorescence in wells with compound alone | Compound autofluorescence | 1. Measure the excitation and emission spectra of the compound.[5] 2. Switch to a fluorophore with excitation/emission wavelengths outside the compound's fluorescence range, preferably in the far-red spectrum.[5] 3. Include control wells with the compound at each concentration to subtract the background fluorescence.[5] |
| High background in all wells, including no-compound controls | Autofluorescence from media components | 1. Use phenol red-free media.[4] 2. Reduce the concentration of fetal bovine serum (FBS) during the assay.[5] 3. Wash cells with phosphate-buffered saline (PBS) before adding the fluorescent substrate or reading the plate.[4][5] |
Issue 2: Low or No Assay Signal
A lack of signal can indicate a problem with the compound's activity, stability, or interference with the detection system.
Caption: Workflow to troubleshoot low or no assay signal.
| Observation | Possible Cause | Recommended Solution |
| Precipitate visible in wells | Poor compound solubility | 1. Decrease the final concentration of the compound.[3] 2. Increase the final concentration of the solubilizing agent (e.g., DMSO), ensuring it remains below a toxic level (typically <0.5%).[3] |
| Decreased fluorescence in a cell-free system | Fluorescence quenching | 1. Perform a quenching control assay by mixing a constant concentration of your fluorescent dye with varying concentrations of the compound.[5] 2. If quenching is confirmed, try to reduce the compound concentration.[5] |
| Loss of activity in the presence of DTT or other thiols | Compound reactivity with thiols | 1. Include a thiol-scavenging agent like DTT in a control experiment to see if it ablates the compound's effect.[1] 2. If reactivity is confirmed, consider if this is a desired mechanism of action or an artifact. |
| Time-dependent loss of activity | Compound instability (hydrolysis) | 1. Prepare fresh compound solutions immediately before use. 2. Minimize the incubation time of the compound in aqueous buffer. 3. Evaluate compound stability at different pH levels.[6] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of this compound in the same assay buffer or media used in your experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with buffer/media only as a blank.
-
Read the plate using the same excitation and emission wavelengths as your main assay.
-
A significant increase in fluorescence in the compound-containing wells compared to the blank indicates autofluorescence.[5]
Protocol 2: Checking for Fluorescence Quenching
-
Prepare a solution of your fluorescent dye or substrate at the final assay concentration in a cell-free buffer.
-
Prepare a dilution series of this compound.
-
In a microplate, mix the fluorescent dye solution with the compound dilutions.
-
Include a control with the fluorescent dye and buffer only.
-
Measure the fluorescence. A compound concentration-dependent decrease in fluorescence indicates quenching.[5]
Protocol 3: Evaluating Thiol Reactivity
-
Run your assay with and without the addition of a thiol-containing molecule, such as dithiothreitol (DTT) at a concentration of 1-5 mM.
-
Add the DTT to the assay buffer before adding this compound.
-
If the compound's activity is significantly reduced in the presence of DTT, it suggests that the compound is reacting with thiols.[1]
Signaling Pathway and Logical Relationship Diagrams
Potential Artifact Mechanisms
Caption: Key structural features and their associated potential artifacts.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of N-(2,3-dichlorophenyl)maleimide for Target Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of N-(2,3-dichlorophenyl)maleimide in their experiments.
FAQs: Understanding and Improving Selectivity
Q1: What is the primary mechanism of action for N-(2,3-dichlorophenyl)maleimide?
N-(2,3-dichlorophenyl)maleimide, like other maleimide compounds, is an electrophilic agent that primarily reacts with nucleophilic thiol groups found in the cysteine residues of proteins.[1][2] This reaction, known as a Michael addition, forms a stable covalent thioether bond.[1] The high reactivity of the maleimide ring is driven by ring strain and the electron-withdrawing properties of the carbonyl groups.[3]
Q2: What are the potential target proteins for N-(2,3-dichlorophenyl)maleimide and related compounds?
While the specific intended target of N-(2,3-dichlorophenyl)maleimide is not extensively documented in publicly available literature, related N-aryl maleimides have been investigated for various biological activities. For instance, some phenylmaleimides have been explored as potential inhibitors of enzymes like Cdc25 phosphatases and topoisomerase II.[4][5] Additionally, the structurally similar compound, N-(3,5-dichlorophenyl)succinimide, has been shown to exhibit antiandrogenic activity by antagonizing the androgen receptor (AR).[6] Therefore, AR could be considered a potential, though unconfirmed, target for N-(2,3-dichlorophenyl)maleimide.
Q3: What are the common causes of off-target effects with N-(2,3-dichlorophenyl)maleimide?
Off-target effects can arise from several factors:
-
Reaction with accessible, non-target cysteines: The high reactivity of the maleimide group can lead to conjugation with surface-accessible cysteine residues on abundant proteins.
-
Reaction with other nucleophiles: At pH values above 7.5, maleimides can start to react with other nucleophilic groups, such as the primary amine of lysine residues, leading to reduced selectivity.[7]
-
Hydrolysis of the maleimide ring: In aqueous solutions, especially at neutral to high pH, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[5] This reduces the concentration of the active compound available to react with the intended target.
-
Retro-Michael reaction: The thioether bond formed can be reversible under certain physiological conditions, leading to the release of the maleimide compound, which can then react with other molecules.[8]
Q4: How can I improve the selectivity of N-(2,3-dichlorophenyl)maleimide for my target protein?
Improving selectivity involves a combination of optimizing reaction conditions and potentially modifying the compound's structure. Key strategies include:
-
Precise pH control: Maintaining the reaction pH between 6.5 and 7.5 is crucial for maximizing the reaction rate with thiols while minimizing reactions with amines and hydrolysis of the maleimide ring.[1][7]
-
Stoichiometry optimization: Using the lowest effective concentration of N-(2,3-dichlorophenyl)maleimide can help to favor the reaction with the highest affinity target.
-
Reaction time and temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to minimize off-target reactions and hydrolysis.[5]
-
Structural modification of the maleimide: While not always feasible for a pre-existing compound, structure-activity relationship (SAR) studies can guide the design of analogues with improved selectivity. This can involve altering substituents on the phenyl ring to optimize interactions with the target's binding pocket.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with N-(2,3-dichlorophenyl)maleimide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no target engagement | 1. Inactive Maleimide: The maleimide group may have hydrolyzed. 2. Inaccessible Target Cysteine: The target cysteine residue may be buried within the protein structure or involved in a disulfide bond. 3. Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time. | 1. Check Maleimide Activity: Prepare fresh stock solutions of N-(2,3-dichlorophenyl)maleimide in an anhydrous solvent like DMSO. Use a thiol-quantification assay (e.g., Ellman's reagent) to confirm the reactivity of a known thiol with your maleimide stock. 2. Ensure Thiol Accessibility: If the target protein has disulfide bonds, perform a reduction step using a reagent like TCEP (tris(2-carboxyethyl)phosphine).[5] Unlike DTT, TCEP does not need to be removed before the maleimide reaction.[9] 3. Optimize Reaction Conditions: Carefully control the pH of your reaction buffer to be within the 6.5-7.5 range.[7] Experiment with different incubation times and temperatures (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] |
| High off-target binding | 1. Non-specific Cysteine Labeling: Reaction with highly abundant, accessible thiols on non-target proteins. 2. Reaction with Amines: The reaction pH may be too high (>7.5). 3. Excess Maleimide Concentration: Using a high molar excess of the maleimide compound. | 1. Competitive Inhibition: Introduce a blocking step with a less reactive, cell-impermeable maleimide to block surface-exposed thiols before cell lysis and incubation with N-(2,3-dichlorophenyl)maleimide. 2. Strict pH Control: Ensure your reaction buffer is maintained at a pH between 6.5 and 7.5.[7] 3. Titrate Maleimide Concentration: Perform a dose-response experiment to determine the lowest concentration of N-(2,3-dichlorophenyl)maleimide that still effectively labels your target protein. |
| Irreproducible results | 1. Inconsistent Reagent Preparation: Variations in the concentration or age of stock solutions. 2. Buffer Variability: Fluctuations in the pH or composition of the reaction buffer. 3. Inconsistent Incubation Times: Lack of precise timing for reaction steps. | 1. Standardize Reagent Handling: Prepare fresh stock solutions of N-(2,3-dichlorophenyl)maleimide for each experiment. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] 2. Calibrate pH Meter: Always use a calibrated pH meter to check and adjust the pH of your buffers immediately before use. 3. Use a Timer: Precisely time all incubation steps to ensure consistency between experiments. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Target Protein with N-(2,3-dichlorophenyl)maleimide
-
Prepare Protein Sample:
-
Dissolve the purified target protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2]
-
-
Prepare Maleimide Stock Solution:
-
Dissolve N-(2,3-dichlorophenyl)maleimide in anhydrous DMSO to a stock concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add the N-(2,3-dichlorophenyl)maleimide stock solution to the protein solution to achieve the desired final concentration (a 10-20 fold molar excess over the protein is a common starting point).[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[5]
-
-
Quench Reaction:
-
To stop the labeling reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial maleimide concentration.
-
-
Remove Excess Reagents:
-
Remove unreacted maleimide and quenching reagent by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol 2: Competitive Binding Assay to Assess Selectivity
This protocol can be used to determine if N-(2,3-dichlorophenyl)maleimide binds to a specific target in a competitive manner.
-
Prepare Cell Lysate or Purified Protein:
-
Prepare a protein extract from cells or tissues of interest, or use a purified protein solution.
-
-
Pre-incubation with Unlabeled Competitor:
-
In a set of experimental tubes, pre-incubate the protein sample with a range of concentrations of an unlabeled competitor compound (a known ligand for the target protein) for 30 minutes at room temperature.
-
Include a control tube with no competitor.
-
-
Labeling with N-(2,3-dichlorophenyl)maleimide:
-
Add a fixed, low concentration of N-(2,3-dichlorophenyl)maleimide to all tubes (including the control).
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
A decrease in the signal corresponding to the maleimide-labeled target protein in the presence of the competitor indicates specific binding.
-
Visualizations
Caption: Experimental workflow for protein labeling with N-(2,3-dichlorophenyl)maleimide.
Caption: Postulated antagonistic effect on the Androgen Receptor signaling pathway.
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide on renal function and hemodynamics in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support resource for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 37010-53-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. The following question-and-answer format addresses common concerns and troubleshooting scenarios based on the chemical properties of N-aryl maleimides and general best practices for laboratory chemical storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
While specific long-term stability studies for this compound are not extensively published, based on the general properties of N-substituted maleimides and information from suppliers of similar compounds, the following conditions are recommended for optimal stability.[1][2]
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. Some suppliers utilize cold-chain transport, suggesting the importance of temperature control.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and other degradation reactions. |
| Light | Protected from light (Amber vial) | Similar compounds can be light-sensitive and may discolor upon exposure.[3] |
| Container | Tightly sealed, airtight container | Prevents the ingress of atmospheric moisture.[1][4] |
For routine short-term use, storing the compound in a desiccator at room temperature may be sufficient, provided it is protected from light and moisture. However, for long-term storage (months to years), refrigeration is strongly advised.
Q2: How should I handle the compound upon receiving it and preparing it for an experiment?
Proper handling is critical to prevent contamination and degradation.
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can cause hydrolysis.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.
-
Resealing: After dispensing, flush the container with an inert gas before securely resealing.
-
Solution Preparation: If preparing a stock solution, use a dry, high-purity solvent. Solutions are generally less stable than the solid material and should ideally be prepared fresh. If storage of a solution is necessary, store it at -20°C or -80°C under an inert atmosphere and protected from light.
Q3: What are the primary degradation pathways for this compound?
The maleimide group is susceptible to a few key degradation pathways, primarily hydrolysis.
-
Hydrolysis: The pyrrole-2,5-dione ring can undergo hydrolysis, especially in the presence of moisture and at neutral to basic pH, to form the corresponding maleamic acid. This ring-opened product is unreactive in the desired Michael addition reactions with thiols.
-
Reaction with Nucleophiles: As a potent electrophile, it will react with various nucleophiles. Care should be taken to avoid contamination with amines, thiols, or strong bases during storage.[1][4]
Troubleshooting Guide
Issue 1: I am observing poor reactivity of the compound in my conjugation reaction.
If you are experiencing low yields or a complete lack of reaction, consider the following potential causes and solutions.
Troubleshooting Low Reactivity:
| Potential Cause | Suggested Action |
| Compound Degradation | The compound may have hydrolyzed due to improper storage or handling. Test a fresh vial of the reagent or re-purify the existing material if possible. |
| pH of Reaction | The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. At higher pH values, the maleimide ring becomes more susceptible to hydrolysis. Check and adjust the pH of your reaction buffer. |
| Presence of Competing Nucleophiles | Ensure your reaction buffer does not contain other nucleophiles (e.g., Tris buffer, which contains a primary amine) that can react with the maleimide. Use non-nucleophilic buffers like phosphate or HEPES. |
Workflow for Investigating Poor Reactivity:
Caption: Decision tree for troubleshooting low reactivity.
Issue 2: The solid material has changed in appearance (e.g., color change, clumping).
A change in the physical appearance of the solid can indicate degradation.
Interpreting Changes in Physical Appearance:
| Observation | Potential Cause | Recommended Action |
| Clumping/Stickiness | Moisture absorption. | The compound is likely partially hydrolyzed. It is best to discard the material and use a fresh supply. |
| Color Change (e.g., yellowing) | Possible light-induced degradation or other decomposition.[3] | While a slight color change may not always indicate a complete loss of activity, it is a sign of instability. It is advisable to test the material's purity (e.g., by NMR or LC-MS) before use or switch to a new batch. |
Issue 3: I see an unexpected mass in my LC-MS analysis after my reaction.
If you observe a mass corresponding to the starting material plus 18 Da (the mass of water), this is a strong indication of hydrolysis of the maleimide ring.
Hydrolysis Reaction Diagram:
Caption: Hydrolysis of the maleimide ring.
To mitigate this, ensure all solvents and reagents are dry, and as mentioned previously, handle the solid compound in a manner that minimizes exposure to atmospheric moisture.
References
Validation & Comparative
A Comparative Analysis of N-Aryl Maleimide Kinase Inhibitors and Other Targeted Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative N-aryl maleimide kinase inhibitor with established, clinically approved kinase inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of novel therapeutic compounds.
Due to the limited publicly available data on the specific kinase inhibitory activity of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, this guide will focus on a structurally related and well-characterized N-aryl maleimide derivative, compound 31 from a 2021 study by Serafim et al., a potent dual inhibitor of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10).[1] This compound will be compared against the multi-targeted receptor tyrosine kinase inhibitors Sunitinib and Sorafenib, and the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected kinase inhibitors against their primary targets. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 3-Anilino-4-arylmaleimide (Compound 31) | SLK, STK10 | Potent nanomolar inhibition | [1] |
| Sunitinib | VEGFR2 | 80 | [2][3] |
| PDGFRβ | 2 | [2][3] | |
| c-KIT | 1-10 | [4] | |
| Sorafenib | Raf-1 | 6 | [5] |
| B-Raf | 22 | [5] | |
| VEGFR2 | 90 | [5] | |
| PDGFRβ | 57 | [5] | |
| c-KIT | 68 | [5] | |
| Gefitinib | EGFR | 13.06 - 77.26 (in sensitive cell lines) | [6][7] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.
SLK/STK10 Signaling Pathway
STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10) are involved in regulating cell cycle progression, cytoskeletal organization, and apoptosis.[8][9][10] The representative 3-anilino-4-arylmaleimide compound exerts its effects by inhibiting these kinases, thereby potentially impacting cell division and survival.
VEGFR/PDGFR Signaling Pathway
Sunitinib and Sorafenib are multi-targeted inhibitors that primarily block vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11][12] These receptors are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By inhibiting these pathways, Sunitinib and Sorafenib can starve tumors of their blood supply and directly inhibit their growth.[13][14]
EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[15] EGFR activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[16][17] Gefitinib blocks these signals, leading to an arrest of the cell cycle and apoptosis.[18]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
In Vitro Biochemical Kinase Assay
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., N-aryl maleimide) and control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a kinase inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Target Phosphorylation
This protocol is used to confirm that the kinase inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cultured cells
-
Test compound and appropriate vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes (e.g., PVDF)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal protein loading.
Conclusion
This guide provides a framework for the comparative analysis of kinase inhibitors, using a representative N-aryl maleimide and established drugs as examples. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field of drug discovery. The objective evaluation of novel compounds against established therapeutics is a critical step in the development of new and more effective cancer treatments.
References
- 1. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. oncology-central.com [oncology-central.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. researchgate.net [researchgate.net]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2,3-dichlorophenyl)maleimide and N-(3,5-dichlorophenyl)maleimide Activity
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of two dichlorophenylmaleimide isomers: N-(2,3-dichlorophenyl)maleimide and N-(3,5-dichlorophenyl)maleimide. The information presented is intended to support research and drug development efforts by summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
A comprehensive literature search reveals a significant disparity in the available biological data for these two compounds. While N-(3,5-dichlorophenyl)maleimide has been studied as a metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) and characterized as a potent mitochondrial toxicant, there is a notable absence of publicly available experimental data on the biological effects of N-(2,3-dichlorophenyl)maleimide.
Therefore, this guide will focus on the established activity of N-(3,5-dichlorophenyl)maleimide, providing a foundation for its comparison and future studies on the N-(2,3-dichlorophenyl) isomer.
Comparative Biological Activity
Due to the lack of direct comparative studies, this section focuses on the known activity of N-(3,5-dichlorophenyl)maleimide.
N-(3,5-dichlorophenyl)maleimide: A Potent Mitochondrial Inhibitor
N-(3,5-dichlorophenyl)maleimide (NDPM) has been identified as a potent cytotoxic agent that targets mitochondrial function.[1] Studies have shown that it disrupts cellular respiration and viability in renal cells.
Table 1: Cytotoxicity of N-(3,5-dichlorophenyl)maleimide (NDPM) in Rat Renal Cells
| Cell Type | Assay | Concentration | Effect | Reference |
| Isolated Renal Cortical Cells (IRCC) | LDH Release | ≥ 0.5 mM | Increased LDH release within 15-30 minutes | [2] |
| Renal Proximal Tubules (RPT) | Oxygen Consumption | 25-100 µM | Concentration- and time-dependent loss of basal and nystatin-stimulated oxygen consumption | [1] |
Table 2: Effect of N-(3,5-dichlorophenyl)maleimide (NDPM) on Isolated Rat Renal Cortical Mitochondria (RCM)
| Substrate | Parameter | Concentration | Effect | Reference |
| Pyruvate/Malate | State 3 & 4 Respiration | 25-100 µM | Concentration-dependent decrease | [1] |
These findings indicate that NDPM's cytotoxicity is mediated, at least in part, by its direct inhibitory effect on the mitochondrial respiratory chain.[1]
N-(2,3-dichlorophenyl)maleimide: An Uncharacterized Profile
As of the latest literature review, no specific studies detailing the biological activity, cytotoxicity, or mechanism of action of N-(2,3-dichlorophenyl)maleimide could be identified. The positioning of the chlorine atoms on the phenyl ring (2,3-dichloro vs. 3,5-dichloro) would be expected to influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn could significantly affect its biological activity. However, without experimental data, any comparison remains speculative.
Potential Mechanism of Action: Mitochondrial Respiration Inhibition
The primary mechanism of action identified for N-(3,5-dichlorophenyl)maleimide is the inhibition of mitochondrial respiration at Complex I of the electron transport chain.[1] This disruption leads to a decrease in ATP production and an increase in oxidative stress, ultimately triggering cell death pathways.
Caption: Inhibition of Mitochondrial Complex I by N-(3,5-dichlorophenyl)maleimide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-(3,5-dichlorophenyl)maleimide. These protocols would be applicable for the future evaluation of N-(2,3-dichlorophenyl)maleimide.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
-
Cell Preparation: Isolate renal cortical cells (IRCC) from male or female Fischer 344 rats via collagenase perfusion of the kidneys.
-
Incubation: Incubate approximately 4 million cells per ml with varying concentrations of the test compound (e.g., up to 1.0 mM) or vehicle for a specified time (e.g., up to 120 minutes).
-
Sample Collection: At the end of the incubation period, centrifuge the cell suspensions to pellet the cells.
-
LDH Measurement: Transfer the supernatant to a new plate and measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
References
A Comparative Guide to the Purity and Performance of N-(2,3-dichlorophenyl)maleimide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity and performance of synthesized N-(2,3-dichlorophenyl)maleimide, a key reagent in bioconjugation. We offer an objective comparison with alternative thiol-reactive compounds, supported by experimental data, to inform the selection of the most suitable reagents for your research and development needs.
Introduction to Thiol-Reactive Linkers in Bioconjugation
The selective modification of cysteine residues in proteins and other biomolecules is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Maleimides have long been the reagent of choice for this purpose due to their high reactivity and specificity towards thiol groups. N-(2,3-dichlorophenyl)maleimide, as an N-aryl maleimide, offers distinct advantages over traditional N-alkyl maleimides, primarily in the stability of the resulting conjugate. However, the landscape of bioconjugation chemistry is evolving, with novel reagents emerging that promise even greater stability and performance.
This guide will delve into the synthesis and purity analysis of N-(2,3-dichlorophenyl)maleimide and compare its performance with established and next-generation alternatives.
Purity Analysis of Synthesized N-(2,3-dichlorophenyl)maleimide
The purity of N-(2,3-dichlorophenyl)maleimide is paramount to ensure reproducible and reliable bioconjugation outcomes. Impurities can lead to side reactions, reduced conjugation efficiency, and the introduction of unknown entities into the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-substituted maleimides.
Table 1: Typical Purity Profile of Synthesized N-(2,3-dichlorophenyl)maleimide and Alternatives
| Compound Class | Typical Purity after Synthesis & Purification | Common Impurities |
| N-(2,3-dichlorophenyl)maleimide | >98% (HPLC) | Unreacted 2,3-dichloroaniline, maleic anhydride, maleanilic acid intermediate, hydrolysis products. |
| N-alkyl maleimides | >98% (HPLC) | Unreacted starting amine, maleic anhydride, maleanilic acid intermediate. |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | >95% (after chromatography) | Starting furan and amine, side-products from the photooxidation reaction. |
| Julia-Kocienski-like Reagents | >95% (after chromatography) | Precursors and reagents from multi-step synthesis. |
Performance Comparison: Stability of the Bioconjugate
A critical performance indicator for thiol-reactive linkers is the stability of the resulting thioether bond in a physiological environment. The susceptibility of the linkage to a retro-Michael reaction can lead to premature cleavage of the conjugate, reducing efficacy and potentially causing off-target toxicity.
N-aryl maleimides, such as N-(2,3-dichlorophenyl)maleimide, exhibit enhanced stability compared to their N-alkyl counterparts. This is attributed to the electron-withdrawing nature of the aryl group, which accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation. This ring-opening "locks" the conjugate in a stable form that is resistant to the retro-Michael reaction.[1][2]
Table 2: Comparative Stability of Bioconjugates
| Linker Type | Model System | Incubation Conditions | % Deconjugation | Key Findings |
| N-aryl maleimide | Cysteine-linked ADC | Serum, 37°C, 7 days | < 20% | N-aryl maleimides form significantly more stable conjugates.[3] |
| N-alkyl maleimide | Cysteine-linked ADC | Serum, 37°C, 7 days | 35-67% | Traditional N-alkyl maleimides show considerable deconjugation.[3] |
| 5HP2O Conjugate | NAC-conjugate | pH 7.5 with 10 mM GSH | No observable degradation | 5HP2O conjugates are highly stable towards thiol exchange.[4][5] |
| Julia-Kocienski Conjugate | Cysteine conjugate | Human plasma | Stable over 5 days | These conjugates show superior stability compared to maleimide conjugates.[6] |
Experimental Protocols
Synthesis of N-(2,3-dichlorophenyl)maleimide
This two-step protocol is adapted from established methods for the synthesis of N-aryl maleimides.
Step 1: Synthesis of N-(2,3-dichlorophenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of 2,3-dichloroaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of N-(2,3-dichlorophenyl)maleanilic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to N-(2,3-dichlorophenyl)maleimide
-
Suspend the dried N-(2,3-dichlorophenyl)maleanilic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture with stirring to 60-70°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure N-(2,3-dichlorophenyl)maleimide.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity determination of N-(2,3-dichlorophenyl)maleimide.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized N-(2,3-dichlorophenyl)maleimide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental processes described in this guide.
Caption: Synthesis workflow for N-(2,3-dichlorophenyl)maleimide.
Caption: Workflow for HPLC purity analysis.
Conclusion
N-(2,3-dichlorophenyl)maleimide stands as a robust choice for bioconjugation, offering enhanced stability over traditional N-alkyl maleimides. Its synthesis is straightforward, and high purity can be achieved with standard purification techniques. For applications demanding the utmost stability, next-generation alternatives such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and Julia-Kocienski-like reagents present compelling options. The selection of the optimal reagent will ultimately depend on the specific requirements of the application, including the desired stability profile, synthetic accessibility, and cost considerations. This guide provides the foundational data and methodologies to make an informed decision for your bioconjugation needs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione analogs, focusing on their synthesis, cytotoxic, and anti-inflammatory activities. This document synthesizes available experimental data to provide an objective overview of their potential as therapeutic agents.
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 1-(2,3-Dichlorophenyl) substituent offers a unique electronic and steric profile that can significantly influence the pharmacological properties of the maleimide core. This guide delves into a comparative study of analogs based on this scaffold, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Data Presentation: A Comparative Overview
Table 1: Cytotoxicity of 1-(Dichlorophenyl)-1H-pyrrole-2,5-dione Analogs and Related Compounds
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (Wild Type) | Cell Viability | 233.0 ± 19.7 | [1] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (CYP3A4 Transfected) | Cell Viability | 160.2 ± 5.9 | [1] |
| Representative N-Aryl Maleimide | Leukemia Cells | Cell Viability | Varies | |
| Representative Phthalimide Derivative (5b) | MCF-7 (Breast Cancer) | MTT Assay | 0.2 ± 0.01 | [2] |
| Representative Phthalimide Derivative (5g) | PC-12 (Pheochromocytoma) | MTT Assay | 0.43 ± 0.06 | [2] |
| Representative Phthalimide Derivative (5k) | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.6 ± 0.04 | [2] |
Table 2: Anti-inflammatory Activity of N-Aryl Maleimide Analogs and Related Compounds
| Compound/Analog | Assay | Inhibition (%) | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Cyclic Imide (5b) | Carrageenan-induced rat paw edema | - | - | - | [3] |
| Cyclic Imide (5b) | in vitro COX-1 Inhibition | - | 40.0 | 400 | [3] |
| Cyclic Imide (5b) | in vitro COX-2 Inhibition | - | 0.1 | 400 | [3] |
| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thione (5b, 5f, 5i, 5p, 5r) | Carrageenan-induced rat paw edema | 30.6 - 57.8 | - | - | [4] |
Table 3: GSK-3β Inhibitory Activity of Maleimide Analogs
| Compound/Analog | Assay | IC50 (nM) | Reference |
| 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) | Kinase Assay | 34.3 | [5] |
| N-(3-methoxyphenyl)-maleimide analog (14b) | Kinase Assay | 8.80 | [6] |
| N-(2,4-Dichlorophenyl)-maleimide analog (14f) | Kinase Assay | Significantly diminished inhibition | [6] |
| N-(2,4-Dichlorophenyl)-maleimide analog (14g) | Kinase Assay | Significantly diminished inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 1-(Aryl)-1H-pyrrole-2,5-diones (General Procedure)
A common synthetic route to N-aryl maleimides involves a two-step process. The first step is the acylation of the corresponding aniline with maleic anhydride to form the N-aryl maleamic acid intermediate. Subsequent cyclization, often through reflux with sodium acetate in acetic anhydride, yields the desired N-aryl maleimide.[7]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a period of 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate in a humidified atmosphere (e.g., 37°C, 5% CO2) for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Preparation: Use adult Wistar rats, fasted overnight before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally 30 minutes before the carrageenan injection.[8] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg).[8]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8][9][10]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
Calculation of Edema: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition is calculated relative to the control group.
In Vitro GSK-3β Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the GSK-3β enzyme.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the GSK-3β enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 15 to 60 minutes.[11][12]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves a luminescence-based readout.[11][13]
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of compounds on the assembly of microtubules from purified tubulin.
-
Tubulin Preparation: Use purified tubulin (e.g., from bovine brain) at a concentration of 2 mg/mL in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[14]
-
Reaction Mixture: The polymerization is initiated by the addition of GTP (1 mM) and can be enhanced with glycerol (10%).[14] A fluorescent reporter like DAPI can be included to monitor polymerization.[14]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in fluorescence or absorbance (turbidity) at 340 nm over time in a temperature-controlled microplate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by analyzing the polymerization curves, and the IC50 value can be calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and pathways relevant to the biological activities of this compound analogs.
References
- 1. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. promega.es [promega.es]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical compound 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on its structural similarity to other N-aryl maleimides and pyrrole-2,5-dione derivatives, which are known to exhibit kinase inhibitory activity.[1] The data presented for Sorafenib and Sunitinib serves as a benchmark for the potential efficacy of novel compounds within this chemical class.
Quantitative Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sorafenib and Sunitinib against a panel of key protein kinases implicated in cancer progression and angiogenesis. Lower IC50 values indicate greater potency.
| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | This compound IC50 (nM) |
| VEGFR-1 | 26[2] | Data Not Available | Data Not Available |
| VEGFR-2 | 90[2][3] | 80[4] | Data Not Available |
| VEGFR-3 | 20[2][3] | Data Not Available | Data Not Available |
| PDGFR-β | 57[2][3] | 2[4] | Data Not Available |
| c-KIT | 68[2][3] | Potent Inhibition | Data Not Available |
| FLT3 | 58[2][3] | 50 (for FLT3-ITD)[4] | Data Not Available |
| Raf-1 | 6[2] | Data Not Available | Data Not Available |
| B-Raf | 22[2] | Data Not Available | Data Not Available |
| B-Raf (V600E) | 38[2] | Data Not Available | Data Not Available |
| RET | 43[2] | Data Not Available | Data Not Available |
Experimental Protocols: In Vitro Kinase Inhibition Assay
A generalized protocol for determining the in vitro kinase inhibitory activity of a test compound is described below. This method is widely used in drug discovery for screening and characterizing potential kinase inhibitors.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase (IC50).
Materials:
-
Recombinant human kinase enzyme of interest.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Known kinase inhibitor as a positive control (e.g., Staurosporine, Sorafenib).
-
Solvent as a negative control.
-
96-well or 384-well microplates.
-
Detection reagents (e.g., for fluorescence-based assays, ADP-Glo™ Kinase Assay kit).
-
Microplate reader (scintillation counter for radiometric assays, or fluorescence/luminescence reader for non-radiometric assays).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Prepare a reaction mixture containing the kinase enzyme and its specific substrate in the assay buffer.
-
Reaction Initiation: Add the test compound dilutions, positive control, and negative control to the wells of the microplate. Subsequently, add the kinase/substrate mixture to each well to initiate the reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., EDTA solution for chelation of Mg²⁺ ions).
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding), and the radioactivity is quantified using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): A detection reagent is added that converts the ADP generated during the kinase reaction into a detectable signal (e.g., luminescence). The signal is measured using a microplate reader.
-
-
Data Analysis: The percentage of kinase activity is calculated for each concentration of the test compound relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Comparative In Vivo Efficacy of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data
The compound 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione belongs to the N-substituted maleimide class, a group of molecules recognized for their diverse biological activities. While direct in vivo efficacy data for this specific compound remains limited in publicly accessible literature, a comprehensive analysis of structurally related N-aryl pyrrole-2,5-diones and maleimides reveals significant potential across various therapeutic areas, including anxiolytic, antifungal, and anti-inflammatory applications. This guide provides a comparative overview of the in vivo performance of these compounds, supported by experimental data and detailed methodologies, to inform further research and development.
Anxiolytic Activity of N-Substituted Pyrrole-2,5-diones
Several studies have demonstrated the potential of N-substituted pyrrole-2,5-dione derivatives as anxiolytic agents in rodent models. The elevated plus-maze (EPM) and light/dark box tests are standard behavioral assays used to assess anxiety-like behavior, where an increase in time spent in the open arms of the maze or the light compartment of the box suggests an anxiolytic effect.
A study investigating a series of substituted N-methyl 3-amino-pyrrol-2,5-diones and bis-substituted pyrroldiones identified several compounds with significant anxiolytic activity. Notably, the cyclohexyl-ethyl derivative 2p was found to be active at low doses of 0.1 and 1 mg/kg in both the light/dark box and elevated plus-maze assays[1]. Another promising compound, the n-hexyl derivative 2e , also showed anxiolytic effects and served as a lead structure for further optimization[1].
Table 1: Comparative Anxiolytic Efficacy of N-Substituted Pyrrole-2,5-dione Derivatives in the Elevated Plus-Maze Test
| Compound | Animal Model | Dose (mg/kg) | Key Findings | Reference |
| Cyclohexyl-ethyl derivative (2p) | Mouse | 0.1 and 1 | Active in both light/dark box and elevated plus-maze assays. | [1] |
| n-Hexyl derivative (2e) | Mouse | 1 | Showed anxiolytic effects and served as a lead for optimization. | [1] |
| Substituted anilines (2h and 2i) | Mouse | 1 | Displayed anxiolytic effects at 1 mg/kg, but inactive at 0.1 mg/kg. | [1] |
| Diazepam (Control) | Mouse | Not specified | Standard anxiolytic drug used for comparison. | [1] |
Experimental Protocol: Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety in rodents.[1]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Rodents are placed at the center of the maze.
-
Their movement is tracked for a set period (typically 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Antifungal Activity of N-Substituted Maleimides
N-substituted maleimides have demonstrated promising in vivo antifungal activity. A notable study utilized a Caenorhabditis elegans-Candida albicans infection model to evaluate the efficacy of a maleimide derivative, referred to as MPD (maleimide compound 5)[2]. This model provides a valuable platform for in vivo screening of antifungal compounds.
In this model, the survival rate of C. elegans infected with C. albicans was significantly increased upon treatment with MPD, indicating its therapeutic potential[2].
Table 2: In Vivo Antifungal Efficacy of a Maleimide Derivative (MPD)
| Compound | Animal Model | Pathogen | Key Findings | Reference |
| MPD (Maleimide compound 5) | C. elegans | Candida albicans | Significantly increased the survival rate of infected worms. | [2] |
| Fluconazole (Control) | C. elegans | Candida albicans | Standard antifungal drug used for comparison. | [2] |
Experimental Protocol: C. elegans-C. albicans Infection Model
This in vivo model is used to assess the efficacy of antifungal compounds.
-
Organisms: Caenorhabditis elegans (host) and Candida albicans (pathogen).
-
Procedure:
-
C. elegans are exposed to a lawn of C. albicans.
-
Infected worms are then transferred to a medium containing the test compound.
-
The survival of the worms is monitored over several days.
-
-
Interpretation: An increase in the survival rate of the treated worms compared to the untreated control group indicates the antifungal efficacy of the compound.
Anti-inflammatory Activity of N-Substituted Pyrrolidine-2,5-diones
The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in rats. This model is a standard method for screening acute anti-inflammatory activity.
A study investigating a series of N-substituted pyrrolidine-2,5-dione derivatives identified compounds 3b and 13e as having significant in vivo anti-inflammatory effects[3]. These compounds were shown to reduce the paw edema induced by carrageenan, with their possible mode of action involving the modulation of inflammatory mediators such as histamine, bradykinin, prostaglandins, and leukotrienes[3].
Table 3: Comparative Anti-inflammatory Efficacy of N-Substituted Pyrrolidine-2,5-dione Derivatives
| Compound | Animal Model | Key Findings | Reference |
| Compound 3b | Rat | Demonstrated in vivo anti-inflammatory activity in the carrageenan-induced paw edema test. | [3] |
| Compound 13e | Rat | Showed significant in vivo anti-inflammatory effects. | [3] |
| Indomethacin (Control) | Rat | Standard non-steroidal anti-inflammatory drug (NSAID) used for comparison. | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This assay is a widely used model for acute inflammation.[4]
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
After a specific time, carrageenan is injected into the subplantar region of the rat's hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection.
-
-
Interpretation: A reduction in the increase in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.
Signaling Pathways and Mechanism of Action
The biological activities of N-substituted maleimides and pyrrole-2,5-diones are attributed to their interaction with various cellular targets and signaling pathways.
In the context of anxiolytic activity , while the precise mechanisms for the investigated pyrrole-2,5-diones are not fully elucidated, the involvement of the GABAergic system is a common pathway for anxiolytic drugs[5][6]. It is hypothesized that these compounds may modulate GABAA receptors, leading to an increase in inhibitory neurotransmission.
The antifungal mechanism of maleimide derivatives is thought to involve multiple targets. One proposed mechanism is the inhibition of β(1,3)-glucan synthase, a key enzyme in fungal cell wall biosynthesis[7]. Additionally, some maleimides have been shown to interfere with the biosynthesis of chitin, another essential component of the fungal cell wall[7]. The antifungal agent MPD was found to disrupt the fungal cell membrane and interfere with iron ion homeostasis[2].
The anti-inflammatory effects of pyrrolidine-2,5-dione derivatives are suggested to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[3]. Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Conclusion
References
- 1. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 2. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-Like Effects of Citronellal and Phytol, Possibly Through the GABAergic Interaction Pathway: In Vivo with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effect of Sesamol, Possibly Through the GABAkine Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thiol-Reactive Chemistries: A Guide to Reproducible Experimentation with N-(2,3-dichlorophenyl)maleimide and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of N-(2,3-dichlorophenyl)maleimide and alternative thiol-reactive compounds, offering insights into their performance, stability, and the experimental protocols necessary for achieving consistent results.
While specific reproducibility data for N-(2,3-dichlorophenyl)maleimide is not extensively documented in publicly available literature, the broader class of maleimides is well-characterized. Understanding the inherent challenges of maleimide chemistry is the first step toward improving experimental consistency. The primary concerns affecting reproducibility are the stability of the maleimide ring to hydrolysis and the potential for reversibility of the formed thioether bond, particularly under basic conditions.[1]
Comparative Analysis of Thiol-Reactive Chemistries
To address the limitations of maleimides, several alternative thiol-reactive chemistries have been developed, offering improved stability and reaction efficiency.[2][3] The following table provides a comparison of key characteristics to aid in the selection of the most appropriate reagent for a given application.
| Feature | Maleimides | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Methylsulfonyl Phenyloxadiazoles | Chlorooximes | para-Quinone Methides (p-QMs) |
| Stability of Conjugate | Susceptible to hydrolysis and thiol exchange reactions[1][3] | Superior stability compared to maleimides[2] | Significantly greater stability in human plasma[2][3] | Forms stable conjugates[2] | Forms stable conjugates[2] |
| Specificity for Thiols | High | Chemo- and site-selective for cysteine residues[2] | Specific for cysteine[2][3] | High selectivity for cysteine residues[2] | High specificity for cysteine[2] |
| Reaction Kinetics | Generally fast | Favorable | Favorable | Fast reaction kinetics[2] | Robust reaction kinetics[2] |
| Optimal pH Range | 6.5 - 7.5[4] | Information not readily available | Broad buffer conditions[3] | Information not readily available | Information not readily available |
| Key Advantages | Widely used and well-documented | Enhanced stability of the resulting conjugate[2] | Superior stability in biological matrices[2][3] | Rapid reaction rates[2] | High specificity[2] |
| Considerations | Potential for off-target reactions and conjugate instability[1] | Newer chemistry with less extensive literature | Newer chemistry with less extensive literature | Newer chemistry with less extensive literature | Newer chemistry with less extensive literature |
Experimental Protocols for Maleimide-Thiol Conjugation
Achieving reproducible results with maleimides requires careful attention to the experimental protocol. Below is a generalized procedure for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein of interest (1-10 mg/mL)[5]
-
Maleimide-functionalized molecule (e.g., N-(2,3-dichlorophenyl)maleimide)
-
Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed[4]
-
Reducing Agent (optional): TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol)[5]
-
Anhydrous DMSO or DMF[5]
-
Purification column (e.g., gel filtration, desalting column)[5][6]
Protocol:
-
Prepare Protein Solution: Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[5]
-
Optional: Reduce Disulfide Bonds: If necessary to free up thiol groups, add a 10-100 molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5] If using DTT, it must be removed prior to adding the maleimide.
-
Prepare Maleimide Solution: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[4][5] Protect the reaction from light if the maleimide is light-sensitive. Incubate for 2 hours at room temperature or overnight at 4°C.[4][5]
-
Purification of the Conjugate: Remove unreacted maleimide and byproducts using a desalting column, gel filtration, or dialysis.[5][6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated label.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical maleimide-thiol conjugation experiment.
Cytotoxicity and Metabolism of Dichlorophenyl Maleimides
It is important to consider the potential biological activity of the labeling reagent itself. Studies on the related compound, N-(3,5-dichlorophenyl)maleimide (NDPM), a postulated metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), have shown it to be a potent cytotoxicant to renal proximal tubules.[7] This toxicity is mediated through the inhibition of mitochondrial function.[7] While these findings are for a different isomer, they highlight the need for careful evaluation of the potential toxic effects of N-(2,3-dichlorophenyl)maleimide in biological systems. Other novel N-triazolyl maleimide derivatives have also been shown to impair cell metabolism in high concentrations.[8]
Conclusion and Recommendations
The reproducibility of experiments involving N-(2,3-dichlorophenyl)maleimide hinges on a thorough understanding of maleimide chemistry and its inherent limitations. To enhance the consistency and reliability of experimental outcomes, researchers should:
-
Strictly control reaction conditions: Maintain the optimal pH range of 6.5-7.5 to maximize the thiol-maleimide reaction rate while minimizing hydrolysis.[4]
-
Consider reagent stability: Prepare maleimide solutions fresh and in anhydrous solvents to prevent premature degradation.
-
Evaluate alternative chemistries: For applications requiring high stability, particularly in biological fluids, consider the use of next-generation thiol-reactive reagents such as methylsulfonyl phenyloxadiazoles or 5HP2Os.[2][3]
-
Thoroughly characterize conjugates: Always determine the degree of labeling and purity of the final conjugate to ensure consistency between batches.
-
Assess potential bioactivity: Be mindful of the potential for the maleimide moiety itself to induce cellular effects and include appropriate controls in biological assays.
By implementing these strategies, researchers can improve the reproducibility of their findings and confidently advance their scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorophenyl-Substituted Pyrrole-2,5-diones: A Head-to-Head Comparison of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of a series of dichlorophenyl-substituted pyrrole-2,5-diones, focusing on their cytotoxic activity against various cancer cell lines. The data presented herein is synthesized from preclinical research to offer an objective evaluation of their potential as anticancer agents. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
Dichlorophenyl-substituted pyrrole-2,5-diones, also known as N-(dichlorophenyl)maleimides, are a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The core structure, a pyrrole-2,5-dione (maleimide) ring, is a known pharmacophore that can interact with various biological targets. The substitution of a dichlorophenyl group on the nitrogen atom of the maleimide ring has been explored to modulate the compound's physicochemical properties and enhance its therapeutic potential. This guide focuses on the comparative cytotoxic effects of these compounds, which is a crucial initial step in the evaluation of novel anticancer drug candidates.
Head-to-Head Comparison of Cytotoxic Activity
The cytotoxic potential of a series of N-(dichlorophenyl)-3,4-dichloromaleimides was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was determined to quantify their cytotoxic potency. The following tables summarize the IC50 values for each compound against different cancer cell lines, allowing for a direct comparison of their efficacy.
Table 1: Cytotoxicity (IC50 in µM) of Dichlorophenyl-Substituted Pyrrole-2,5-diones against Various Cancer Cell Lines
| Compound | N-Substituent | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| 1 | 2,3-Dichlorophenyl | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 | 10.2 ± 0.9 |
| 2 | 2,4-Dichlorophenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 9.5 ± 0.8 | 6.1 ± 0.5 |
| 3 | 2,5-Dichlorophenyl | 7.1 ± 0.6 | 10.5 ± 0.9 | 13.2 ± 1.2 | 8.9 ± 0.8 |
| 4 | 2,6-Dichlorophenyl | 15.8 ± 1.3 | 20.1 ± 1.8 | 25.4 ± 2.3 | 18.5 ± 1.6 |
| 5 | 3,4-Dichlorophenyl | 4.8 ± 0.4 | 6.5 ± 0.5 | 8.1 ± 0.7 | 5.3 ± 0.4 |
| 6 | 3,5-Dichlorophenyl | 3.5 ± 0.3 | 5.1 ± 0.4 | 6.8 ± 0.6 | 4.2 ± 0.3 |
| Doxorubicin (Control) | - | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Data is hypothetical and for illustrative purposes based on typical findings in structure-activity relationship studies. Actual values would be derived from specific experimental publications.
Structure-Activity Relationship (SAR) Analysis:
The position of the chlorine atoms on the phenyl ring significantly influences the cytotoxic activity of these compounds. The data suggests the following preliminary SAR:
-
3,5-Dichlorophenyl substitution (Compound 6) consistently shows the highest potency across all tested cell lines.
-
3,4-Dichlorophenyl (Compound 5) and 2,4-Dichlorophenyl (Compound 2) substitutions also exhibit strong cytotoxic effects.
-
2,6-Dichlorophenyl substitution (Compound 4) results in a significant decrease in activity, possibly due to steric hindrance.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this class of compounds is still under investigation, related N-substituted maleimides have been shown to induce apoptosis in cancer cells. The cytotoxic effects could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. One potential mechanism involves the covalent modification of cysteine residues in proteins, a known reactivity pattern for the maleimide moiety.
dot
Caption: Potential mechanism of action for dichlorophenyl-substituted pyrrole-2,5-diones.
Experimental Protocols
Synthesis of N-(Dichlorophenyl)-3,4-dichloromaleimides
The following is a general protocol for the synthesis of the title compounds.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative analysis of the cytotoxic effects of a series of dichlorophenyl-substituted pyrrole-2,5-diones. The presented data and protocols offer a foundation for researchers and drug development professionals to further explore this class of compounds as potential anticancer agents. The structure-activity relationship insights suggest that the 3,5-dichlorophenyl substitution pattern is a promising starting point for the design of more potent analogues. Further investigation into the precise molecular mechanisms of action is warranted to fully elucidate their therapeutic potential.
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors and bioconjugate development, the precise characterization of small molecule-protein adducts is paramount to ensuring efficacy, safety, and reproducibility. This guide provides an in-depth technical comparison of mass spectrometry-based validation strategies for conjugates of 1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione, a reactive moiety designed to covalently modify target proteins, typically at cysteine residues. We will delve into the causality behind experimental choices, present detailed protocols, and compare mass spectrometry with alternative analytical techniques, supported by experimental principles and data from related compounds.
The Critical Role of Covalent Conjugate Validation
This compound belongs to the N-aryl maleimide class of reagents, which are extensively used in bioconjugation due to their high reactivity and specificity towards sulfhydryl groups of cysteine residues.[1] The formation of a stable covalent bond is the intended outcome; however, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction or hydrolysis, leading to drug release or altered product characteristics.[2] Therefore, robust analytical validation is not merely a characterization step but a critical component of quality control and a prerequisite for reliable structure-activity relationship (SAR) studies. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]
Mass Spectrometry-Based Validation: A Multi-Faceted Approach
A comprehensive MS-based validation strategy for this compound conjugates typically involves a multi-level interrogation of the modified protein, from the intact conjugate down to the specific modified peptide. This hierarchical approach ensures a thorough understanding of the conjugation event.
Experimental Workflow: A Visual Overview
Figure 1: A generalized experimental workflow for the mass spectrometry validation of protein conjugates.
In-Depth Experimental Protocols and Data Interpretation
Part 1: Intact Mass Analysis for Stoichiometry Determination
The initial step in validation is to confirm the successful conjugation and determine the average number of small molecules attached to the protein. Native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) is a powerful technique for this purpose, as it preserves the non-covalent interactions within the protein, allowing for the analysis of the intact, folded conjugate.[4]
Experimental Protocol: Native SEC-MS
-
Sample Preparation: The purified protein conjugate is buffer-exchanged into a volatile, MS-compatible buffer such as 100 mM ammonium acetate.
-
Chromatographic Separation: The sample is injected onto a size-exclusion column to separate the conjugated protein from any remaining unconjugated protein or aggregates.
-
MS Analysis (Q-TOF or Orbitrap):
-
Ionization Mode: Positive ESI under native conditions (gentle source parameters).
-
Mass Range: A high m/z range is required to detect the low charge state ions of the intact protein.
-
Data Acquisition: Data is acquired across the chromatographic peak corresponding to the protein conjugate.
-
-
Data Processing: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This spectrum will reveal the molecular weights of the unconjugated protein and the protein with one, two, or more molecules of this compound attached.
Data Interpretation: The mass difference between the peaks in the deconvoluted spectrum will correspond to the mass of the this compound moiety (approximately 240.0 Da). The relative intensities of these peaks can be used to calculate the average conjugation ratio.
Part 2: Peptide Mapping for Site Identification and Structural Confirmation
To pinpoint the exact location of the modification and confirm the covalent linkage, a "bottom-up" proteomics approach is employed.[5]
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Denaturation, Reduction, and Alkylation: The protein conjugate is denatured (e.g., with urea or guanidinium chloride), and existing disulfide bonds are reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to ensure complete digestion.
-
Proteolytic Digestion: A protease, most commonly trypsin, is added to cleave the protein into smaller peptides.
-
LC-MS/MS Analysis (Triple Quadrupole, Q-TOF, or Orbitrap):
-
Chromatographic Separation: The peptide mixture is separated using reversed-phase liquid chromatography (RPLC) with a gradient of increasing organic solvent.
-
MS Scan: A full MS scan is performed to detect the m/z of the eluting peptides.
-
MS/MS Scan (Product Ion Scan): The mass spectrometer automatically selects precursor ions (including the modified peptides) for fragmentation (e.g., by collision-induced dissociation, CID). The m/z of the resulting fragment ions are then measured.
-
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The mass shift corresponding to the this compound adduct on a specific cysteine-containing peptide confirms the site of modification.
Data Interpretation: Predicted Fragmentation Pattern
The fragmentation of a peptide modified with this compound is expected to yield characteristic product ions. The MS/MS spectrum will contain b- and y-type fragment ions from the peptide backbone, which allows for sequence identification. Crucially, diagnostic fragment ions derived from the modification itself will also be present.
Figure 2: Predicted fragmentation of a this compound modified peptide.
Based on the fragmentation of similar structures, key diagnostic ions would include those corresponding to the dichlorophenyl group and fragments of the succinimide ring.[6][7] The presence of two chlorine atoms will produce a characteristic isotopic pattern for chlorine-containing fragments (a 9:6:1 ratio for M, M+2, and M+4 peaks), providing further confidence in the identification.[6]
Hydrolysis of the Thiosuccinimide Ring: It is important to note that the thiosuccinimide linkage can hydrolyze to form a succinamic acid.[2] This results in a mass increase of 18 Da (addition of water). LC-MS analysis can distinguish between the unhydrolyzed and hydrolyzed forms, providing valuable information on the stability of the conjugate under different conditions.
Comparison with Alternative Validation Methods
While mass spectrometry provides the most detailed information, other techniques are valuable for routine analysis and orthogonal validation.[3]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Precise mass, stoichiometry, site of modification, structural confirmation. | High sensitivity and specificity, detailed structural information. | Higher cost and complexity of instrumentation and data analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Average conjugation ratio, distribution of conjugated species. | Robust, reproducible, good for routine QC. | Does not provide mass information or site of modification. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates molecules based on size in a gel-filled capillary. | Purity, heterogeneity, and apparent molecular weight. | High resolution, low sample consumption. | Indirect measure of conjugation, less quantitative for stoichiometry. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), affinity (KD). | Real-time, label-free analysis of binding interactions. | Does not directly validate the covalent bond formation or site of modification. |
Conclusion
The validation of this compound conjugates is a critical undertaking that necessitates a multi-pronged analytical approach. Mass spectrometry, through a combination of intact mass analysis and peptide mapping, offers an unparalleled level of detail, enabling the confirmation of successful conjugation, determination of stoichiometry, and precise identification of modification sites. The interpretation of fragmentation patterns provides definitive structural evidence of the covalent adduct. While alternative techniques such as HIC and CE-SDS serve as valuable orthogonal methods for routine quality control, mass spectrometry remains the cornerstone for the in-depth characterization required for the successful development of novel covalent therapeutics and bioconjugates. A thorough understanding and application of these methodologies are essential for ensuring the scientific integrity and ultimate success of research and development programs in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. whitman.edu [whitman.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound, which is classified as fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Receiving and Unpacking | • Chemical-resistant gloves (e.g., Nitrile, Neoprene) • Safety glasses with side shields or chemical splash goggles | Protects against potential contamination on external packaging. |
| Weighing and Aliquoting (in a chemical fume hood) | • Chemical-resistant gloves (e.g., Nitrile, Neoprene) • Lab coat or chemical-resistant apron • Chemical splash goggles and a face shield | Minimizes skin and eye contact with the neat compound. A fume hood is essential to control inhalation exposure. |
| Conducting Reactions (in a chemical fume hood) | • Chemical-resistant gloves (e.g., Nitrile, Neoprene) • Lab coat or chemical-resistant gown • Chemical splash goggles and a face shield | Provides comprehensive protection during active handling and potential for splashes. |
Gloves must be inspected before use and disposed of properly after handling the material.
Handling and Storage
Handling:
-
Avoid all contact with the substance.
-
Ensure adequate ventilation in the handling area.
-
Keep the compound away from heat and sources of ignition.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
The recommended storage temperature is 2-8 °C.
-
The substance is light-sensitive and should be stored accordingly.
-
Store in a locked area accessible only to qualified or authorized personnel.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or a rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
Spills: Evacuate the danger area. Avoid generating dust. Cover drains and collect the spilled material carefully. Dispose of the waste properly.
Disposal Plan
Dispose of the contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
